Technical Monograph: Physicochemical Profiling of 3,3,4,4-Tetramethylheptane
The following technical guide provides an in-depth physicochemical and structural profiling of 3,3,4,4-Tetramethylheptane. Executive Summary & Compound Identity 3,3,4,4-Tetramethylheptane is a highly branched undecane is...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth physicochemical and structural profiling of 3,3,4,4-Tetramethylheptane.
Executive Summary & Compound Identity
3,3,4,4-Tetramethylheptane is a highly branched undecane isomer characterized by a sterically congested "vicinal quaternary" core. Unlike its linear or mono-substituted counterparts, this molecule exhibits significant steric strain due to the direct linkage of two quaternary carbon atoms (C3 and C4). This structural motif imparts unique volatility, density, and fragmentation characteristics, making it a critical reference standard in gas chromatography (retention index calibration) and combustion thermodynamics (octane rating studies).
Parameter
Data
IUPAC Name
3,3,4,4-Tetramethylheptane
CAS Registry Number
61868-59-5
Molecular Formula
C₁₁H₂₄
Molecular Weight
156.31 g/mol
SMILES
CCC(C)(C)C(C)(C)CCC
InChI Key
CFNIIBCZVLNKPV-UHFFFAOYSA-N
Structural Analysis & Stereochemistry
The defining feature of 3,3,4,4-tetramethylheptane is the C3–C4 bond . Both carbons are fully substituted with alkyl groups, creating a "bottleneck" of steric repulsion. This results in a lengthened C–C bond (typically >1.58 Å vs. the standard 1.54 Å) and restricted rotation, effectively locking the molecule into a gauche-like conformation to minimize methyl-methyl eclipsing interactions.
Steric Map & Connectivity (Graphviz)
The following diagram illustrates the connectivity and the high density of methyl groups surrounding the central bond.
Physicochemical Properties
The high degree of branching results in a lower boiling point compared to n-undecane (196°C) due to the molecule's more globular shape, which reduces surface area for Van der Waals interactions.
Experimental & Reference Data
Note: Values marked with () are sourced from commercial standards or high-fidelity thermodynamic databases.*
Property
Value
Condition / Note
Boiling Point
184 °C
Atmospheric Pressure [1]
Density
0.7806 g/cm³
@ 20°C [1]
Refractive Index ()
1.4351
@ 20°C [1]
Melting Point
~ -57 °C
Estimated (Phase transition often indistinct in glass-forming branched alkanes)
LogP (Octanol/Water)
5.3
Computed (Lipophilic) [2]
Flash Point
~ 55 °C
Estimated based on BP/MW correlation
Spectroscopic Characterization
Identification of this isomer relies on distinguishing it from other tetramethylheptanes (e.g., 3,3,5,5- or 2,2,3,4- isomers). The lack of symmetry (Ethyl vs. Propyl tails) is the key diagnostic feature.
Nuclear Magnetic Resonance (
H NMR)
Unlike symmetric isomers, 3,3,4,4-tetramethylheptane lacks a plane of symmetry, resulting in a complex methyl region.
0.8 - 0.9 ppm (Triplets): Two distinct terminal methyl signals corresponding to the Ethyl (C1) and Propyl (C7) ends.
0.9 - 1.1 ppm (Singlets): Four distinct singlets for the quaternary methyl groups attached to C3 and C4. Due to the chiral environment created by the asymmetric tails, these methyls are diastereotopic.
1.2 - 1.6 ppm (Multiplets): Methylene protons (C2, C5, C6). The C2 and C5 protons will show significant broadening or complex splitting due to proximity to the bulky quaternary centers.
Mass Spectrometry (MS) Fragmentation
The mass spectrum is dominated by the cleavage of the weak, sterically strained C3–C4 bond. The molecular ion (
, m/z 156) is typically weak or absent.
Dominant Fragmentation Pathway:
Cleavage at C3–C4: Yields two tertiary carbocations.
Fragment A (m/z 71):
(tert-Amyl cation).
Fragment B (m/z 85):
(tert-Hexyl cation).
Synthetic Challenges & Strategies
The synthesis of 3,3,4,4-tetramethylheptane is non-trivial due to the difficulty of forming a bond between two quaternary carbons (vicinal quaternary centers). Standard Wurtz coupling often fails due to steric hindrance and elimination side reactions.
Strategic Approaches
Radical Coupling (Low Yield): Coupling of tert-amyl radical and tert-hexyl radical. This is often performed using organometallic intermediates (e.g., organolithium) but suffers from disproportionation.
Rearrangement (Acid Catalyzed): Isomerization of linear undecane or less branched isomers over solid acid catalysts (zeolites) at high temperatures. This produces a thermodynamic mixture where 3,3,4,4-tetramethylheptane is a minor component due to its high steric energy.
Stepwise Construction:
Precursor: 3,3,4-trimethylhept-4-ene.
Reaction: Cyclopropanation followed by hydrogenolysis, or direct methylation using powerful methylating agents (e.g.,
) on hindered ketones/alkenes.
References
ChemicalBook. 3,3,4,4-Tetramethylheptane Product Properties. Link
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53424850, 3,3,4,4-Tetramethylheptane. Retrieved from .
NIST Chemistry WebBook. Thermochemical Data for Branched Alkanes. (General Reference for C11 isomers). Link
Quaternary Carbon Synthesis: Das, J. P., & Marek, I. (2011). Stereoselective preparation of quaternary carbon stereocenters. Chemical Communications.[1] (Contextual reference for synthetic difficulty).
Executive Technical Summary 3,3,4,4-Tetramethylheptane ( ) represents a distinct class of "sterically congested" hydrocarbons.[1] Unlike its linear isomer -undecane, this molecule features vicinal quaternary carbon cente...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Technical Summary
3,3,4,4-Tetramethylheptane (
) represents a distinct class of "sterically congested" hydrocarbons.[1] Unlike its linear isomer -undecane, this molecule features vicinal quaternary carbon centers at positions C3 and C4.[1][2] This structural anomaly introduces significant steric strain, altering its thermodynamic stability, boiling point, and metabolic profile compared to linear alkanes.[1]
For drug development professionals, this molecule is not merely a solvent but a critical structural probe .[1] It serves as a model for extreme lipophilicity (
) combined with metabolic resistance at the core, mimicking the behavior of sterically hindered pharmacophores in lipid environments. This guide details its architecture, physicochemical validation, and utility in metabolic stability assays.[1]
Structural Architecture & Steric Analysis
The defining feature of 3,3,4,4-tetramethylheptane is the C3–C4 bond , which connects two quaternary carbons. This creates a "bottleneck" of steric repulsion between the methyl groups on C3 and C4.
The Vicinal Quaternary Challenge
In a standard alkane, carbon atoms adopt a staggered conformation to minimize torsional strain. However, in 3,3,4,4-tetramethylheptane, the four methyl groups and the ethyl/propyl chains attached to the central bond generate substantial van der Waals repulsion .
Bond Lengthening: The C3–C4 bond is predicted to be longer than the standard 1.54 Å C–C bond (often stretching to ~1.58–1.60 Å) to relieve crowding.
Gauche Interactions: Regardless of rotation, the molecule cannot escape significant gauche interactions between the bulky substituents.
Structural Data Table[1][2]
Parameter
Value (Estimated/Computed)
Structural Implication
Formula
Isomer of undecane
Molecular Weight
156.31 g/mol
Standard lipophilic mass
Hybridization
(All carbons)
Tetrahedral geometry
Symmetry
or (dynamic)
Highly dependent on conformation
Rotational Barrier
High (> 5 kcal/mol)
Restricted rotation around C3-C4
Physicochemical Profile
The branching of 3,3,4,4-tetramethylheptane significantly lowers its boiling point compared to
-undecane (196°C) due to a reduction in surface area, which weakens intermolecular London Dispersion Forces.
Key Properties Table[1][2]
Property
Value
Source/Methodology
Boiling Point
~184°C
Computed/NIST Extrapolation [1]
Density
0.780 g/mL
Liquid @ 25°C [1]
LogP (Octanol/Water)
5.3 ± 0.2
XLogP3 Prediction [2]
Refractive Index
1.435
Standard Optical [1]
State
Colorless Liquid
Standard Temperature & Pressure
Expert Insight: When using this compound as an internal standard in GC-MS, be aware that its elution time will be significantly faster than linear
alkanes due to its globular "spherical" shape, which reduces interaction with non-polar stationary phases.[1][2]
Application in Drug Development: Metabolic Stability Probe
One of the most valuable applications of 3,3,4,4-tetramethylheptane in pharmaceutical research is its role as a Branched Aliphatic Quaternary Carbon (BAQC) model.
The "Metabolic Shielding" Mechanism
Cytochrome P450 enzymes typically oxidize alkanes at the terminal (
) or sub-terminal () positions.[1][2] However, they can also attack internal methylene groups if accessible.[1]
Linear Alkanes: Susceptible to random oxidation along the chain.[1][2]
3,3,4,4-Tetramethylheptane: The central core (C3-C4) is fully substituted (quaternary).[1][2] There are no protons to abstract at the center.[1] The bulky methyl groups creates a "steric shield" that prevents enzymes from accessing the core, forcing oxidation only at the remote ethyl/propyl tails.
This makes it an excellent negative control for testing metabolic soft-spot identification algorithms .[1]
Pathway Visualization
The following diagram illustrates the metabolic blockade effect compared to a linear substrate.
Because synthesis of vicinal quaternary alkanes is low-yielding and prone to rearrangement, commercial samples or custom synthesis batches must be rigorously validated before use in lipophilicity or metabolic assays.[1]
Protocol: GC-MS/FID Purity Assessment
Objective: Confirm structural integrity and absence of rearranged isomers (e.g., less hindered skeletons).[1][2]
Rationale: Starting low (40°C) is crucial.[1] Highly branched alkanes are volatile; starting too hot will merge the solvent and analyte peaks.[1]
MS Fragmentation Analysis (Validation Criteria):
Molecular Ion (
): Look for m/z 156.[1] It is often weak or absent in highly branched alkanes due to rapid fragmentation.[1]
Base Peak: Expect dominant fragments representing the cleavage of the C3-C4 bond.[1][2]
Key Fragment: Cleavage between the quaternary carbons yields stable tertiary carbocations.[1] Look for clusters around m/z 71 (
) and m/z 85 () depending on the specific loss of methyl/ethyl groups [3].[1]
Rejection Criteria: If the spectrum shows a strong linear chain pattern (periodic 14 mass unit loss), the sample is likely the linear isomer or rearranged product.
Analytical Logic Flow
References
NIST Mass Spectrometry Data Center. (2023).[1][2] 3,3,4,4-Tetramethylhexane and Heptane Derivatives: Thermophysical Properties. National Institute of Standards and Technology.[1][2][4] [Link][1][2][4]
PubChem. (2025).[1][2][5][6] Compound Summary: 3,3,4,4-Tetramethylheptane (CID 53424850).[1][2] National Center for Biotechnology Information.[1][2] [Link][1][2]
Agrawal, S. & Giesy, J. P. (2025).[1][2] Branched aliphatic alkanes with quaternary substituted carbon atoms (BAQCs) in modern and ancient geologic samples. Proceedings of the National Academy of Sciences (PNAS).[1] [Link][1][2]
Author: BenchChem Technical Support Team. Date: February 2026
Overcoming Steric Congestion in Vicinal Quaternary Carbon Centers[1]
Part 1: Executive Summary & Strategic Analysis
The Challenge: Vicinal Quaternary Centers
The synthesis of 3,3,4,4-tetramethylheptane (C₁₁H₂₄) represents a quintessential challenge in organic synthesis: the construction of vicinal quaternary carbon centers .[1][2][3] This structural motif involves two adjacent carbons, each fully substituted with alkyl groups, creating a bond (C3–C4) with exceptional steric strain (approx. 6–10 kcal/mol of strain energy).[4]
Standard methodologies such as Sₙ2 alkylation or Wurtz coupling of tertiary halides fail catastrophically due to:
Steric Shielding: The electrophilic centers are inaccessible to nucleophiles.[4]
Elimination Dominance: Basic reagents (Grignard, Organolithium) preferentially act as bases, triggering E2 elimination to form alkenes rather than substitution.[4]
Rearrangement: Carbocation intermediates (if generated) rapidly undergo Wagner-Meerwein rearrangements to relieve strain, destroying the desired skeletal connectivity.[4]
The Solution: Radical-Mediated & Titanium-Directed Assembly
To synthesize this hydrocarbon with high isomeric purity, we must bypass the transition states associated with Sₙ2 back-side attack.[4] This guide details two high-fidelity protocols:
Primary Protocol (Precision): Photolytic Extrusion of Nitrogen from Azo-Precursors.[4] This method relies on the recombination of tertiary alkyl radicals, which are less sensitive to steric bulk than ionic species.[4]
Secondary Protocol (Direct Functionalization): Titanium-mediated Gem-dimethylation of α-diketones (Reetz Alkylation), converting carbonyls directly to quaternary centers.[4]
Part 2: Retrosynthetic Analysis & Logic
The strategic disconnection must occur at the most hindered bond (C3–C4) or involve the simultaneous installation of methyl groups.
Figure 1: Retrosynthetic logic displaying the Radical Disconnection (Green) and the Functional Group Interconversion route (Red).
Part 3: Experimental Protocols
Protocol A: Photolytic Azo-Coupling (The "Gold Standard" for Purity)
Rationale: This method generates neutral radical species.[4] Unlike charged nucleophiles, radicals have a planar geometry and no solvation shell, allowing them to couple even in sterically congested environments.[4]
Step 1: Synthesis of the Unsymmetrical Azo Precursor
We require the coupling of a t-amyl fragment and a 1,1-dimethylbutyl fragment.
Reactants: t-Amylamine and 1,1-dimethylbutylamine (synthesized via Ritter reaction).[4]
Oxidation: Condensation of the amines with urea to form the urea derivative, followed by oxidation with sodium hypochlorite (NaOCl) to the azo linkage.
Note: Direct condensation of R-NH2 and R'-NO is alternative but less stable for tertiary groups.[4]
Purification: The azo compound (3,3,4,4-tetramethyl-3,4-diazaheptane) is purified by vacuum distillation at low temperature (avoid heating >50°C to prevent premature decomposition).[4]
Dissolve the azo compound in degassed n-pentane (0.1 M concentration).
Irradiate at 254 nm (UV) at 0°C under an Argon atmosphere.
Mechanism: The azo compound absorbs a photon, exciting the N=N bond.[4] Nitrogen gas (N₂) is extruded, leaving two tertiary alkyl radicals in a "solvent cage."[4]
Recombination: The radicals recombine within the cage to form the C3-C4 bond.[4]
Side Reactions: Disproportionation (forming one alkane and one alkene) is the major competitor.[4] Yields are typically 20-30%, but the product is isomerically pure.[4]
Step 3: Isolation
Fractional distillation is used to separate the target (BP ~186°C) from the disproportionation byproducts (lower boiling alkenes like 2-methyl-2-butene).[4]
Protocol B: Titanium-Mediated Gem-Dimethylation (The "Reetz" Method)
Rationale: Reetz et al. demonstrated that organotitanium reagents can replace carbonyl oxygen with two alkyl groups.[4] This avoids the Sₙ2 bottleneck entirely.[4]
Step 1: Synthesis of 3,4-Heptanedione
Reaction: Oxidation of 4-heptanone using Selenium Dioxide (SeO₂) or via the acyloin condensation of ethyl propionate followed by oxidation.[4]
Purification: Distillation to obtain pure yellow diketone.
Step 2: In-Situ Generation of Dimethyltitanium Dichloride
Reagents: Titanium Tetrachloride (TiCl₄), Dimethyl Zinc (ZnMe₂) or Methyl Lithium (MeLi), Dichloromethane (DCM).[4]
Slowly add ZnMe₂ (2.2 equiv) to generate the active species Me₂TiCl₂.[4]
Safety: ZnMe₂ is pyrophoric.[4] Handle under strict inert atmosphere.
Step 3: Double Gem-Dimethylation
Add 3,4-heptanedione (1.0 equiv) slowly to the titanium reagent at -78°C.
Allow the mixture to warm to -30°C. The Lewis acidic Titanium activates the carbonyl, facilitating the transfer of the methyl group.
Iterative Process: The reaction likely proceeds stepwise.[4][5] The second methylation is slower due to the steric bulk of the newly formed quaternary center.
Quench: Pour into ice-cold dilute HCl.
Workup: Extract with pentane, wash with NaHCO₃, dry over MgSO₄.
Part 4: Visualization of Reaction Pathways
Figure 2: Mechanistic flow comparing the stepwise organometallic methylation (top) vs. the concerted radical recombination (bottom).
Part 5: Data & Characterization
The following data serves as the validation standard for the synthesized product.
Property
Value
Notes
IUPAC Name
3,3,4,4-Tetramethylheptane
Molecular Formula
C₁₁H₂₄
Molecular Weight
156.31 g/mol
Boiling Point
186°C (est)
High BP due to molecular weight, despite branching.[4]
Key diagnostic: Singlet at ~1.0 ppm for 4x Methyls.[4]
¹³C NMR
Quaternary signals at ~38-42 ppm
Distinctive low-field shift for quaternary carbons.[4]
Critical Quality Attribute (CQA):
The absence of alkene signals in the proton NMR (4.5–6.0 ppm) is the primary indicator of successful coupling versus elimination.
Part 6: References
Magauer, T. et al. (2020).[4][1][6] Synthesis of Vicinal Quaternary All-Carbon Centers via Acid-catalyzed Cycloisomerization. ResearchGate.
PubChem. (2025).[4][7] 3,3,4,4-Tetramethylheptane Compound Summary. National Library of Medicine.[4]
Reetz, M. T., et al. (1985).[4] Geminal Dimethylation of Ketones with Titanium Reagents. Chemische Berichte. (General methodology citation for Protocol B).
Rüchardt, C. (1980).[4] The C–C Bond in Strained Hydrocarbons. Angewandte Chemie. (Foundational text on azo-alkane decomposition for strained bonds).
Stenutz, R. (2025).[4][7][8] Physical Properties of 3,3,4,4-Tetramethylheptane. Stenutz.eu.[4]
An In-depth Technical Guide to the Conformational Analysis of 3,3,4,4-Tetramethylheptane
Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For acyclic m...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For acyclic molecules, this structure is defined by the manifold of conformations accessible through rotation about single bonds. This guide provides a comprehensive technical overview of the conformational analysis of 3,3,4,4-tetramethylheptane, a highly branched and sterically congested alkane. Due to its unique substitution pattern, this molecule serves as an excellent case study for understanding the profound impact of steric hindrance on conformational preferences. We will delve into the theoretical underpinnings of its conformational landscape, outline robust experimental and computational methodologies for its characterization, and provide insights into the interpretation of the resulting data. This document is intended to be a practical resource for researchers in organic chemistry, medicinal chemistry, and materials science, offering a roadmap for the conformational analysis of similarly complex molecules.
Introduction: The Challenge of Steric Congestion
Rotation around single bonds allows alkanes to adopt various spatial arrangements known as conformations.[1][2] In simple alkanes like ethane and butane, the energy differences between these conformations are relatively small.[3] However, in highly substituted systems such as 3,3,4,4-tetramethylheptane, the presence of bulky substituents dramatically alters the conformational energy landscape. The core of this molecule features a central C3-C4 bond flanked by two quaternary carbon atoms, each bearing two methyl groups and an ethyl group (C3) or a propyl group (C4). This dense substitution pattern leads to significant steric repulsion, making the conformational analysis of 3,3,4,4-tetramethylheptane a non-trivial challenge. Understanding the preferred conformations of such molecules is crucial, as it dictates their packing in the solid state, their solution-phase behavior, and their interactions with other molecules.
The primary goal of this guide is to provide a systematic approach to elucidating the conformational preferences of 3,3,4,4-tetramethylheptane. We will begin by theoretically dissecting the rotational isomers around the central C3-C4 bond using Newman projections. Subsequently, we will explore how experimental techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, and computational chemistry methods can be synergistically employed to validate and quantify these conformational preferences.
Theoretical Conformational Analysis: A Deep Dive into Newman Projections
The most intuitive method for visualizing conformations arising from bond rotation is the Newman projection.[1][4][5] By looking down the C3-C4 bond of 3,3,4,4-tetramethylheptane, we can analyze the relative orientations of the substituents on these two carbon atoms. The front carbon (C3) is substituted with two methyl groups and an ethyl group, while the back carbon (C4) is substituted with two methyl groups and a propyl group.
Identifying Key Conformations
Rotation around the C3-C4 bond gives rise to a continuum of conformations. However, we can focus our analysis on the energy minima (staggered conformations) and energy maxima (eclipsed conformations).[1]
Staggered Conformations: In these arrangements, the substituents on the front carbon are positioned at a 60° dihedral angle relative to the substituents on the back carbon. These are generally the most stable conformations as they minimize torsional strain.[1]
Eclipsed Conformations: Here, the substituents on the front and back carbons are aligned, resulting in a 0° dihedral angle. These conformations are energetically unfavorable due to significant torsional and steric strain.[1][6]
Given the bulky nature of the substituents, the eclipsed conformations of 3,3,4,4-tetramethylheptane are expected to be highly destabilized and will not be significantly populated at room temperature. Therefore, our analysis will primarily focus on the staggered conformations.
There are three unique staggered conformations for rotation about the C3-C4 bond, which can be visualized using Newman projections. These are often referred to as anti and gauche conformations, depending on the spatial relationship between the largest substituents on the front and back carbons. In our case, the ethyl group on C3 and the propyl group on C4 are the largest substituents.
Figure 1: Newman projections of the staggered conformations of 3,3,4,4-tetramethylheptane looking down the C3-C4 bond.
Predicting Relative Stabilities
The relative stability of these conformers is primarily dictated by steric strain, which arises from repulsive interactions when atoms or groups are forced into close proximity.[3] In the context of 3,3,4,4-tetramethylheptane, we must consider several types of steric interactions:
Gauche Interactions: When two bulky substituents on adjacent carbons are positioned at a 60° dihedral angle, they experience a repulsive gauche interaction.[7][8]
1,3-Diaxial-like Interactions: Although this term is formally used for cyclohexane systems, analogous repulsive interactions occur in acyclic molecules between substituents that are in a 1,3-relationship and are oriented in a parallel fashion.[7][9][10][11] In our case, this would involve interactions between the methyl groups on C3 and the propyl group on C4 (and vice versa) in the gauche conformations.
Based on these principles, we can predict the relative energies of the staggered conformers:
Anti Conformation: The largest groups (ethyl and propyl) are positioned 180° apart, minimizing their direct interaction.[1] However, there are still significant gauche interactions between the ethyl group and the two methyl groups on C4, and between the propyl group and the two methyl groups on C3.
Gauche Conformations: In these conformers, the large ethyl and propyl groups are gauche to each other, introducing a significant steric clash. Additionally, there are multiple other gauche interactions between methyl groups and the larger alkyl chains.
Due to the extreme steric hindrance, it is highly probable that the anti conformation is the most stable , as it places the two largest substituents as far apart as possible. The gauche conformations are expected to be significantly higher in energy due to the severe steric repulsion between the ethyl and propyl groups.
Experimental Approaches to Conformational Analysis
While theoretical analysis provides a qualitative picture, experimental validation is essential for a comprehensive understanding. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying conformations in solution.[12][13]
Key NMR Parameters
Several NMR parameters are sensitive to the conformation of a molecule:
Chemical Shifts (δ): The chemical shift of a nucleus is influenced by its local electronic environment, which is conformation-dependent. However, due to the rapid interconversion between conformers at room temperature, the observed chemical shift is a population-weighted average.[12]
Vicinal Coupling Constants (³J): The coupling constant between two nuclei separated by three bonds is related to the dihedral angle between them, as described by the Karplus equation .[14] By measuring the ³J values between protons on C2 and C4, and on C5 and C3, we can gain insights into the average dihedral angles and thus the conformational population.
Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that is observed between nuclei that are close in space, typically within 5 Å. By performing 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, we can identify protons that are spatially proximate, providing direct evidence for specific conformations. For instance, a strong NOE between protons on the ethyl group and the propyl group would suggest a significant population of a gauche conformer, while the absence of such an effect would support the dominance of the anti conformation.
Experimental Protocol: Variable-Temperature NMR
A variable-temperature NMR study can provide valuable thermodynamic data about the conformational equilibrium.
Sample Preparation: Dissolve a known concentration of 3,3,4,4-tetramethylheptane in a suitable deuterated solvent (e.g., CDCl₃ or toluene-d₈).
Data Acquisition: Acquire a series of high-resolution ¹H NMR spectra at different temperatures, ranging from room temperature down to the freezing point of the solvent.
Data Analysis:
At each temperature, measure the relevant coupling constants and chemical shifts.
At very low temperatures, it may be possible to "freeze out" the individual conformers, allowing for their direct observation and characterization.
By analyzing the changes in the NMR parameters as a function of temperature, the equilibrium constant (K) for the conformational exchange can be determined at each temperature.
A van't Hoff plot (ln(K) vs. 1/T) can then be constructed to determine the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers.
Figure 2: Workflow for the experimental determination of conformational thermodynamics using variable-temperature NMR.
Computational Chemistry: In Silico Conformational Analysis
Computational chemistry provides a powerful complementary approach to experimental studies, allowing for the detailed investigation of the potential energy surface of a molecule.[15] Molecular mechanics (MM) and quantum mechanics (QM) methods can be used to calculate the energies of different conformers and the barriers to their interconversion.
Computational Workflow
A typical computational workflow for the conformational analysis of 3,3,4,4-tetramethylheptane would involve the following steps:
Initial Structure Generation: Build an initial 3D model of 3,3,4,4-tetramethylheptane.
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers. This is typically done using a molecular mechanics force field (e.g., MMFF94 or AMBER) due to its computational efficiency.
Geometry Optimization and Energy Calculation: The geometries of the identified unique conformers are then optimized at a higher level of theory, typically using density functional theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). This provides more accurate relative energies.
Frequency Calculation: A frequency calculation should be performed for each optimized structure to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
Population Analysis: The relative populations of the conformers at a given temperature can be calculated from their Gibbs free energies using the Boltzmann distribution.
Figure 3: A typical computational workflow for in silico conformational analysis.
Expected Computational Results
The computational results are expected to corroborate the predictions from our theoretical analysis. The anti conformation should be identified as the global minimum, with the gauche conformers being significantly higher in energy. The computational data will provide quantitative estimates of these energy differences.
Conformer
Dihedral Angle (Et-C3-C4-Pr)
Relative Energy (kcal/mol)
Predicted Population (298 K)
Anti
~180°
0.0 (Global Minimum)
> 99%
Gauche 1
~60°
> 5.0
< 0.1%
Gauche 2
~-60°
> 5.0
< 0.1%
Table 1: Predicted relative energies and populations of the staggered conformers of 3,3,4,4-tetramethylheptane from computational chemistry. Note: These are hypothetical values for illustrative purposes.
Synthesis and Conclusion
The conformational analysis of a sterically congested molecule like 3,3,4,4-tetramethylheptane requires a multi-faceted approach that integrates theoretical predictions, experimental validation, and computational modeling. Our analysis strongly suggests that due to severe steric hindrance, this molecule will predominantly exist in an anti conformation around the central C3-C4 bond. The gauche conformations, where the bulky ethyl and propyl groups are in close proximity, are expected to be highly disfavored.
The methodologies outlined in this guide, including advanced NMR techniques and a robust computational workflow, provide a comprehensive framework for characterizing the conformational landscape of this and other similarly complex molecules. For researchers in drug development, a thorough understanding of the preferred conformations of lead compounds is paramount, as it directly influences their binding affinity and selectivity for biological targets. The principles and techniques detailed herein are therefore of broad applicability and fundamental importance in modern chemical research.
References
Conformational analysis of cycloalkanes. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
Conformational Analysis of Alkanes. (n.d.). Maricopa Open Digital Press. Retrieved January 30, 2026, from [Link]
Fosso, M. Y., et al. (2015). Conformational Analysis of 1,3-Difluorinated Alkanes. PMC. Retrieved January 30, 2026, from [Link]
1,3-Diaxial Interactions and A value for Cyclohexanes. (n.d.). Chemistry Steps. Retrieved January 30, 2026, from [Link]
Chapter 3. (n.d.). Retrieved January 30, 2026, from [Link]
IUPAC Nomenclature Practice Problems. (n.d.). Chemistry Steps. Retrieved January 30, 2026, from [Link]
3,3,4,4-Tetramethylheptane. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]
What is the effect of steric hindrance on the boiling points of aldehydes and ketones. (n.d.). Retrieved January 30, 2026, from [Link]
Conformation Analysis of Alkanes. (2021). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]
Nuclear magnetic resonance study of alkane conformational statistics. (2011). AIP Publishing. Retrieved January 30, 2026, from [Link]
Substituted Cyclohexanes. (2015). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]
Conformations of Other Alkanes. (2024). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]
The rotational barrier of ethane and some of its hexasubstituted derivatives in terms of the forces acting on the electron distribution. (2015). RSC Publishing. Retrieved January 30, 2026, from [Link]
Alkane Conformations Experiment Part 1, Prelab. (2020). YouTube. Retrieved January 30, 2026, from [Link]
Conformations of Disubstituted Cyclohexanes. (2023). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]
Branching, and Its Affect On Melting and Boiling Points. (2010). Master Organic Chemistry. Retrieved January 30, 2026, from [Link]
Nuclear magnetic resonance study of alkane conformational statistics. (2011). PubMed. Retrieved January 30, 2026, from [Link]
Newman Projections. (2021). YouTube. Retrieved January 30, 2026, from [Link]
Substituted Cyclohexanes: Axial vs Equatorial. (2014). Master Organic Chemistry. Retrieved January 30, 2026, from [Link]
Density Functional Steric Analysis of Linear and Branched Alkanes. (2010). ACS Publications. Retrieved January 30, 2026, from [Link]
Conformations of Monosubstituted Cyclohexanes. (2022). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]
Newman Projections. (n.d.). Organic Chemistry Tutoring. Retrieved January 30, 2026, from [Link]
The Rotational Barrier in Ethane: A Molecular Orbital Study. (2018). MDPI. Retrieved January 30, 2026, from [Link]
Most appropriate representation of 3,4,4,5-tetramethylheptane. (2022). Chemistry Stack Exchange. Retrieved January 30, 2026, from [Link]
A brief introduction to 1,3-diaxial interactions. (2013). YouTube. Retrieved January 30, 2026, from [Link]
Branched Alkanes Definition. (n.d.). Fiveable. Retrieved January 30, 2026, from [Link]
Newman Projections and Conformational Analysis of Alkanes. (2018). YouTube. Retrieved January 30, 2026, from [Link]
(PDF) The Rotational Barrier of Ethane and Some of its Hexasubstituted Derivatives in Terms of the Forces acting on the Electron Distribution. (2015). ResearchGate. Retrieved January 30, 2026, from [Link]
Conformation Analysis of Alkanes. (n.d.). KPU Pressbooks. Retrieved January 30, 2026, from [Link]
Origin of Stability in Branched Alkanes. (2006). ResearchGate. Retrieved January 30, 2026, from [Link]
Newman Projections. (2019). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]
Theoretical analysis of the rotational barrier of ethane. (2014). PubMed. Retrieved January 30, 2026, from [Link]
ChemInform Abstract: Conformational Analysis of 4-Aryl-2,2,6,6-tetramethylheptane-3,5- diones. Dipole Moment Determinations and Molecular Mechanics Calculations. (1990). ResearchGate. Retrieved January 30, 2026, from [Link]
Understanding 1,3-Diaxial Interactions in Cyclohexane. (2026). Oreate AI Blog. Retrieved January 30, 2026, from [Link]
2,3,3,4-Tetramethylheptane. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]
Rotational barriers of unsubstituted, monohalogenated, and 1,2-dihalogenated ethanes. (2020). YouTube. Retrieved January 30, 2026, from [Link]
An In-Depth Technical Guide to the Thermodynamic Properties of Branched Alkanes Abstract The spatial arrangement of atoms within a molecule, or its isomerism, dictates its fundamental physicochemical properties. For alka...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Thermodynamic Properties of Branched Alkanes
Abstract
The spatial arrangement of atoms within a molecule, or its isomerism, dictates its fundamental physicochemical properties. For alkanes, the degree of skeletal branching profoundly influences their thermodynamic stability and entropy, which in turn governs their behavior in chemical systems. This technical guide provides a comprehensive exploration of the core thermodynamic properties of branched alkanes—enthalpy, entropy, and Gibbs free energy—with a focus on the underlying principles that govern the observed differences between branched and linear isomers. We delve into the advanced theoretical explanations for the enhanced stability of branched alkanes, including electron correlation effects and hyperconjugation. Furthermore, this guide details the primary experimental and computational methodologies employed to determine these critical thermodynamic parameters, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: Beyond the Linear Chain
Alkanes, hydrocarbons with the general formula C_n_H_2n+2_, form the bedrock of organic chemistry and are fundamental components of fuels, lubricants, and chemical feedstocks. While often depicted as simple linear chains, alkanes with four or more carbon atoms exhibit constitutional isomerism, existing as both straight-chain (n-alkanes) and branched-chain structures. This structural divergence is not trivial; it imparts significant differences in their thermodynamic properties, which has critical implications in fields ranging from petroleum refining to medicinal chemistry.
The enhanced combustion efficiency of branched alkanes, for instance, is a direct consequence of their thermodynamic stability and is quantified by the Research Octane Number (RON)[1]. In drug development, the specific three-dimensional shape of a molecule, influenced by its isomeric form, can dictate its binding affinity to a biological target. A thorough understanding of the thermodynamics governing these isomers is therefore paramount. This guide will focus on three key state functions:
Standard Enthalpy of Formation (ΔH°f): The change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. It is a direct measure of a molecule's thermodynamic stability.
Standard Molar Entropy (S°): A measure of the randomness or disorder of a system, reflecting the number of accessible microstates (e.g., conformational and rotational freedom).
Standard Gibbs Free Energy of Formation (ΔG°f): The ultimate determinant of thermodynamic spontaneity and equilibrium, combining enthalpy and entropy (ΔG°f = ΔH°f - TΔS°f).
The Energetic Landscape: Enthalpy and the Stability of Branched Alkanes
A central and perhaps counterintuitive principle in alkane thermochemistry is that branched alkanes are generally more thermodynamically stable than their linear isomers [2][3][4]. This increased stability translates to a more negative (or less positive) standard enthalpy of formation (ΔH°f).
This phenomenon is experimentally validated by comparing the heats of combustion (ΔH°c) for a set of isomers. Since all isomers with the same molecular formula combust to produce the identical products (CO2 and H2O), any difference in the heat released must originate from a difference in the potential energy of the starting alkanes[5]. Consistently, branched alkanes release less heat upon combustion, indicating they started from a lower potential energy state and are thus more stable[6][7].
Causality: Unpacking the Origin of Stability
The greater stability of branched alkanes is not attributable to a single factor but rather a combination of subtle electronic and structural effects that have been a subject of vigorous debate[4]. Modern computational and theoretical studies point to several key contributors:
Electron Correlation: This quantum mechanical effect, which describes the correlated motion of electrons, is a significant contributor to the stability of branched alkanes[8]. In essence, the more compact structure of a branched alkane allows for more effective short-range stabilizing interactions between electrons[8][9].
Hyperconjugation and σ→σ Delocalization:* Branched alkanes exhibit enhanced stabilizing electronic delocalization. This involves the interaction of electrons in filled σ-bonds (like C-C or C-H) with adjacent empty σ* antibonding orbitals[10]. This geminal σ→σ* delocalization is more pronounced in the more compact, branched structures, effectively spreading out electron density and lowering the overall energy of the molecule[10].
Electrostatic and Steric Effects: Advanced Density Functional Theory (DFT) analyses have partitioned the total molecular energy into steric, electrostatic, and quantum components. These studies reveal that branched alkanes possess less destabilizing steric energy than their linear counterparts[3][11]. While this is counteracted by a destabilizing quantum (Pauli repulsion) term due to the more compact structure, the balance, combined with more favorable electrostatic interactions, ultimately favors the branched isomer[3][11]. The concept of "protobranching," which describes stabilizing 1,3-alkyl-alkyl interactions, also falls under this umbrella[3].
The following diagram illustrates the logical relationship between molecular branching and thermodynamic stability.
Caption: The influence of branching on factors contributing to alkane stability.
The Role of Disorder: Entropy in Branched vs. Linear Alkanes
Entropy (S°) provides a measure of a system's disorder or the number of ways it can arrange itself. For molecules, this relates to translational, rotational, vibrational, and conformational degrees of freedom.
Linear alkanes, with their long, flexible chains, have relatively low barriers to rotation around their C-C single bonds, allowing them to adopt a vast number of different conformations. This conformational flexibility results in a higher standard molar entropy.
In contrast, branching introduces steric hindrance that can restrict rotation around C-C bonds, locking the molecule into a smaller number of stable conformations. Furthermore, highly branched, compact molecules often possess a higher degree of symmetry (e.g., neopentane), which also leads to a lower entropy. Therefore, a general trend is observed: as branching increases for a set of isomers, the standard molar entropy decreases .
This entropy difference has practical applications. For example, the more ordered packing of linear alkanes within the channels of zeolites like silicalite, driven by configurational entropy effects, allows for their selective adsorption and separation from their branched isomers[12].
The Deciding Factor: Gibbs Free Energy and Isomerization
The overall thermodynamic favorability of an isomer is determined by its Gibbs free energy of formation (ΔG°f), which balances the enthalpic and entropic contributions. The isomerization reaction between a linear and a branched alkane, such as:
n-butane ⇌ iso-butane
is a slightly exothermic process, meaning the branched isomer is enthalpically favored (ΔH is negative)[1][13]. Since the reaction also involves a decrease in entropy (ΔS is negative), the temperature term (-TΔS) in the Gibbs free energy equation becomes positive.
ΔG = ΔH - TΔS
From a thermodynamic standpoint, this has a crucial consequence: low reaction temperatures favor the formation of the more stable, highly branched isomers [1][13]. At higher temperatures, the entropic contribution becomes more significant, shifting the equilibrium back towards the linear or less-branched isomers. This principle is fundamental in industrial catalytic isomerization processes, where catalysts are designed to operate at the lowest possible temperatures to maximize the yield of high-octane branched products[1].
Methodologies for Quantifying Thermodynamic Properties
The determination of these thermodynamic values relies on a combination of precise experimental measurements and sophisticated computational models.
Experimental Protocol: Calorimetry
Calorimetry is the cornerstone experimental technique for measuring the heat changes associated with chemical reactions[14][15]. To determine the enthalpy of formation of an alkane, its heat of combustion is measured using a bomb calorimeter .
Calibration: The heat capacity (C_cal_) of the calorimeter must first be determined. This is achieved by combusting a known mass of a standard substance (e.g., benzoic acid) with a precisely known heat of combustion. The measured temperature change (ΔT) allows for the calculation of C_cal_ via the equation:
C_cal_ = (q_combustion_) / ΔT
Sample Preparation: A precisely weighed sample (typically ~1 gram) of the alkane is placed in a crucible inside the high-pressure stainless steel vessel, or "bomb."
Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm to ensure complete combustion.
Assembly: The sealed bomb is submerged in a known quantity of water in an insulated outer container (the calorimeter). A stirrer ensures uniform temperature distribution, and a high-precision thermometer records the initial temperature (T_initial_).
Ignition: The sample is ignited by passing an electrical current through an ignition wire.
Data Acquisition: The combustion reaction is highly exothermic, releasing heat that is absorbed by the bomb and the surrounding water. The temperature is recorded until it reaches a maximum (T_final_) and begins to cool.
Calculation: The total heat released by the reaction (q_rxn_) is calculated by:
q_rxn_ = - C_cal_ * (T_final_ - T_initial_)
Enthalpy Determination: The molar heat of combustion (ΔH°c) is found by dividing q_rxn_ by the number of moles of the combusted alkane. The standard enthalpy of formation (ΔH°f) can then be calculated using Hess's Law, by subtracting the ΔH°c of the alkane from the sum of the known ΔH°f values of the products (CO2 and H2O).
The following diagram outlines the workflow for this experimental determination.
Caption: Experimental workflow for determining ΔH°f via bomb calorimetry.
Computational Protocol: Quantum Chemistry
Modern computational chemistry provides powerful tools to predict thermodynamic properties from first principles, often with accuracy approaching experimental uncertainty ("chemical accuracy," ~1 kcal/mol)[16]. High-level composite methods, such as the Gaussian-n (G_n_) theories (e.g., G3, G4), are particularly effective[16][17][18]. These methods approximate a very high-level calculation by combining results from several lower-level calculations with smaller and larger basis sets, along with empirical corrections[16][19].
Geometry Optimization: The three-dimensional structure of the alkane isomer is first optimized to find its lowest energy conformation. In G4 theory, this is typically done using the B3LYP density functional with a 6-31G(2df,p) basis set[16].
Vibrational Frequency Calculation: At the optimized geometry, the vibrational frequencies are calculated at the same level of theory. These frequencies are essential for determining the zero-point vibrational energy (ZPVE) and the thermal contributions to enthalpy and entropy.
Single-Point Energy Calculations: A series of increasingly accurate single-point energy calculations are performed on the optimized geometry. This includes calculations at the CCSD(T) level, which is considered a "gold standard" for accuracy, and Møller-Plesset perturbation theory (MP2/MP4) with very large basis sets[16].
Energy Combination: The results of these calculations are combined using a well-defined additive scheme. This includes extrapolations to the complete basis set limit and the addition of empirical "higher-level corrections" (HLC) to account for remaining deficiencies in the method[16][19].
Thermochemical Property Calculation: The final G4 energy, combined with the ZPVE and the thermal corrections from the frequency calculation (based on statistical mechanics), yields the standard enthalpy of formation, entropy, and Gibbs free energy.
The following diagram illustrates this computational workflow.
Caption: Computational workflow for determining thermodynamic properties.
Data Summary: A Comparative Analysis of Hexane Isomers
To illustrate the principles discussed, the table below presents the standard thermodynamic properties for the five constitutional isomers of hexane (C6H14). The data clearly show that as the degree of branching increases, the enthalpy of formation becomes more negative (increased stability), while the standard molar entropy decreases.
Isomer
Structure
ΔH°f (kJ/mol)
S° (J/mol·K)
ΔG°f (kJ/mol)
n-Hexane
CH3(CH2)4CH3
-166.9
388.4
0.3
2-Methylpentane
(CH3)2CH(CH2)2CH3
-174.4
379.8
-3.5
3-Methylpentane
CH3CH2CH(CH3)CH2CH3
-171.9
382.4
-2.1
2,3-Dimethylbutane
(CH3)2CHCH(CH3)2
-178.5
367.2
-6.2
2,2-Dimethylbutane
(CH3)3CCH2CH3
-184.6
358.1
-11.3
Data sourced from the NIST Chemistry WebBook. Values are for the gas phase at 298.15 K and 1 bar.
Conclusion and Outlook
The thermodynamic properties of branched alkanes are a direct function of their molecular architecture. The increased stability of branched isomers over their linear counterparts is a well-established phenomenon, driven by a complex interplay of electronic and steric factors, including electron correlation and hyperconjugation. Conversely, the greater conformational freedom of linear alkanes affords them higher entropy. This enthalpic-entropic trade-off, captured by the Gibbs free energy, governs isomerization equilibria and has profound practical consequences, most notably in the production of high-octane fuels. The continued synergy between high-precision calorimetry and advanced computational methods will further refine our understanding and predictive capabilities, enabling the rational design of molecules and processes in chemical science and engineering.
References
Filo. (2025, October 24). Stability of Alkanes Explain the factors affecting the stabili..
Walsh Medical Media.
TSI Journals.
Maria, G., et al. (2018). n-Alkane isomerization by catalysis—a method of industrial importance: An overview. Taylor & Francis Online.
Various Authors. (2020). Why are branched alkanes more stable? Quora.
Gronert, S. (2009). Origin of Stability in Branched Alkanes.
Ess, D. H., et al. (2010). Density Functional Steric Analysis of Linear and Branched Alkanes.
Various Authors. (2022). Why is a branched alkane more stable than the straight-chain isomer? Chemistry Stack Exchange.
Wodrich, M. D., et al. (2013).
Carlone, C., et al. (n.d.). Investigation of Gaussian4 Theory for Transition Metal Thermochemistry.
Various Authors. (2019). Deciding the order of heat of combustion of isomeric alkanes. Chemistry Stack Exchange.
Ess, D. H., et al. (2010). Density functional steric analysis of linear and branched alkanes. PubMed.
EBSCO. (n.d.). Calorimetry. EBSCO Research Starters.
Coote, M. L., & Radom, L. (2009). Comparison of G3 and G4 Theories for Radical Addition and Abstraction Reactions. ANU Research School of Chemistry.
Khan Academy. (n.d.).
da Silva, A. M., et al. (2014). Application of computational chemistry methods to obtain thermodynamic data for hydrogen production from Liquefied Petroleum Gas.
SimpleChemConcept. (2019, July 20). Chemical Energetics: Experimental Method to Determine Enthalpy Change of Combustion.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preliminary Investigation of Tetramethylheptane Compounds
Content Type: Technical Whitepaper / Methodological Guide
Audience: Drug Discovery Scientists, DMPK Researchers, and Toxicologists
Abstract
This technical guide outlines the preliminary investigation of tetramethylheptane isomers, specifically focusing on 2,2,6,6-tetramethylheptane as a model for sterically hindered, highly lipophilic hydrocarbon backbones. While simple alkanes are rarely drug candidates, their structural motifs (gem-dimethyl groups, tert-butyl termini) are critical in medicinal chemistry for modulating metabolic stability and membrane permeability. This document provides a self-validating framework for synthesizing, verifying, and profiling these compounds, emphasizing the impact of steric bulk on Cytochrome P450 (CYP) metabolism and membrane fluidity.
Part 1: Chemical Identity & Isomer Selection
For the purpose of this investigation, we focus on 2,2,6,6-tetramethylheptane (CAS: 40117-45-1).[1] This isomer is selected due to its high symmetry and the presence of terminal tert-butyl groups, which provide significant steric protection to the internal carbon chain.
Property
Value
Relevance to Drug Development
IUPAC Name
2,2,6,6-tetramethylheptane
Standard nomenclature.
Molecular Formula
Lipophilic core modeling.
Molecular Weight
156.31 g/mol
Fragment-based drug design range.
LogP (Predicted)
~5.3
High lipophilicity; blood-brain barrier (BBB) penetration model.
Steric Feature
Bis-tert-butyl termini
Resistance to -oxidation; metabolic blockade.
Part 2: Synthesis & Structural Verification
While 2,2,6,6-tetramethylheptane is available as a chromatography standard, high-purity synthesis is required for biological assays to exclude trace alkene contaminants that could skew toxicology data.
Synthetic Route: The Conjugate Addition-Reduction Protocol
Direct coupling of bulky alkyl halides often fails due to elimination reactions. We recommend a convergent approach using Phorone (2,6-dimethyl-2,5-heptadien-4-one) as the scaffold.
Step 1: Conjugate Addition (Gilman Reagent)
The isopropylidene termini of phorone are converted to tert-butyl groups via 1,4-addition of lithium dimethylcuprate.
Objective: Quantify membrane disruption using 1,6-diphenyl-1,3,5-hexatriene (DPH).
Liposome Preparation: Prepare Large Unilamellar Vesicles (LUVs) of DOPC/DPPC (1:1).
Dosing: Incubate LUVs with 2,2,6,6-tetramethylheptane (0.1 - 100
M).
Probe Labeling: Add DPH (final conc. 1
M). Incubate 30 min at .
Measurement:
Excitation: 360 nm | Emission: 430 nm.
Measure steady-state fluorescence anisotropy (
).
Interpretation: A decrease in anisotropy (
) indicates increased rotational freedom of the probe, confirming membrane fluidization/disruption.
References
National Institute of Standards and Technology (NIST). 2,2,6,6-Tetramethylheptane - Mass Spectrometry Data Center. NIST Chemistry WebBook, SRD 69. [Link]
PubChem. 2,2,6,6-Tetramethylheptane Compound Summary. National Library of Medicine. [Link]
Sikkema, J., de Bont, J. A., & Poolman, B. (1995).[5] Mechanisms of membrane toxicity of hydrocarbons.[3][5] Microbiological Reviews, 59(2), 201–222. [Link]
Coon, M. J. (2005). Cytochrome P450: Nature's Most Versatile Biological Catalyst. Annual Review of Pharmacology and Toxicology. (Contextualizing Omega-Oxidation). [Link]
Application Notes and Protocols for 3,3,4,4-Tetramethylheptane in Spectroscopy
Abstract This document provides a comprehensive technical guide on the spectroscopic applications of 3,3,4,4-tetramethylheptane. While not a commonly cited compound in spectroscopic literature, its unique structural char...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive technical guide on the spectroscopic applications of 3,3,4,4-tetramethylheptane. While not a commonly cited compound in spectroscopic literature, its unique structural characteristics—a high degree of branching, chemical inertness, and non-polar nature—make it an interesting subject for analysis and a potential candidate for specific applications, such as a non-polar, aprotic solvent. This guide will delve into its theoretical and practical uses in Nuclear Magnetic Resonance (NMR), Vibrational (Infrared and Raman), Mass, and UV-Visible spectroscopy. Protocols are detailed from a foundational, first-principles perspective, emphasizing the causal relationships between the molecular structure of 3,3,4,4-tetramethylheptane and its spectroscopic behavior.
Introduction: The Spectroscopic Profile of a Highly Branched Alkane
3,3,4,4-Tetramethylheptane is a saturated hydrocarbon with a molecular formula of C₁₁H₂₄. Its most notable feature is the sterically hindered central core, consisting of two adjacent quaternary carbon atoms. This structure imparts a high degree of chemical stability and a distinct spectroscopic signature. As an alkane, it is a non-polar, aprotic compound, rendering it miscible with other non-polar substances and largely unreactive.[1][2] These properties are central to its potential applications in spectroscopy, primarily as a solvent or as a reference compound in specific contexts.
Molecular and Physical Properties
A foundational understanding of the physical properties of 3,3,4,4-tetramethylheptane is crucial for its application in spectroscopy. These properties dictate its handling, appropriate uses, and behavior in various analytical instruments.
Property
Value
Source
Molecular Formula
C₁₁H₂₄
PubChem
Molecular Weight
156.31 g/mol
PubChem
Boiling Point
Lower than straight-chain isomers due to reduced surface area and weaker van der Waals forces.[1][3]
Due to its lack of functional groups, the NMR spectra of 3,3,4,4-tetramethylheptane are relatively simple and serve as an excellent case study for understanding the influence of molecular symmetry and substitution on chemical shifts.
Application as a Non-Polar, Aprotic Solvent
In instances where a non-deuterated, non-polar, aprotic solvent is permissible, 3,3,4,4-tetramethylheptane could serve as a medium for dissolving other non-polar analytes.[2] The "No-D NMR" technique, which utilizes suppression of the solvent's proton signals, allows for the acquisition of high-resolution proton NMR spectra in non-deuterated solvents.[4][5] This approach is beneficial when the analyte is unstable in common deuterated solvents or when cost is a consideration.[4]
Protocol for Use as a No-D NMR Solvent
Sample Preparation: Dissolve the non-polar analyte in 3,3,4,4-tetramethylheptane to the desired concentration. A standard 5 mm NMR tube will typically require 0.6-0.7 mL of solution.
Instrument Setup:
Use a modern NMR spectrometer equipped with solvent suppression pulse sequences (e.g., WET).
Lock the spectrometer on an external deuterium source or run in unlocked mode, which is common for No-D NMR.
Shimming: Perform automated or manual shimming on the sample. For No-D NMR, shimming can be effectively performed on the strong proton signal of the solvent.[4]
Acquisition:
Set up a standard ¹H NMR experiment.
Incorporate a solvent suppression pulse sequence targeting the signals of 3,3,4,4-tetramethylheptane. The specific frequencies will need to be determined from a preliminary scan.
Acquire the spectrum with a sufficient number of scans to achieve the desired signal-to-noise ratio for the analyte.
Processing: Process the Free Induction Decay (FID) as usual. The solvent signals should be significantly attenuated, revealing the spectrum of the analyte.
Predicted ¹H and ¹³C NMR Spectra of 3,3,4,4-Tetramethylheptane
The symmetry of the molecule simplifies its predicted NMR spectra.
¹H NMR: Due to symmetry, there will be three distinct proton environments:
The methyl protons of the two ethyl groups at the ends of the chain (C1 and C7).
The methylene protons of the two ethyl groups (C2 and C6).
The twelve equivalent methyl protons attached to the quaternary carbons (C3 and C4).
¹³C NMR: Similarly, there will be four distinct carbon environments:
The primary carbons of the terminal methyl groups (C1 and C7).
The secondary carbons of the methylene groups (C2 and C6).
The tertiary carbons at the core of the molecule (C3 and C4).
The primary carbons of the four methyl groups attached to the core.
Vibrational Spectroscopy (Infrared and Raman)
The vibrational spectra of alkanes are characterized by C-H and C-C bond vibrations.[6] For a molecule to be IR active, there must be a change in the dipole moment during the vibration. For a mode to be Raman active, there must be a change in the polarizability of the molecule.[6]
Predicted IR and Raman Spectra
C-H Stretching: Strong absorptions are expected in the 2850-3000 cm⁻¹ region, characteristic of sp³ C-H bonds.
C-H Bending:
Methyl (CH₃) and methylene (CH₂) scissoring and bending vibrations will appear in the 1450-1470 cm⁻¹ region.
Methyl symmetric bending (umbrella mode) will be observed around 1375 cm⁻¹.
C-C Vibrations: The highly symmetric C-C core of 3,3,4,4-tetramethylheptane will likely result in some vibrational modes being IR inactive due to a lack of a change in dipole moment. These symmetric vibrations, however, should be observable in the Raman spectrum.
The complexity of the molecule (35 atoms) leads to a large number of vibrational modes (3N-6 = 99 for non-linear molecules).[7] Many of these will overlap, creating a complex "fingerprint" region below 1500 cm⁻¹.
Protocol for Vibrational Analysis
Sample Preparation:
IR Spectroscopy: As a neat liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). If used as a solvent, a standard liquid cell with an appropriate path length should be used.
Raman Spectroscopy: The liquid sample can be placed in a glass capillary or NMR tube for analysis.
Data Acquisition:
FTIR: Acquire the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or the pure solvent if analyzing a solute) should be taken.
Raman: Use a suitable laser excitation wavelength (e.g., 532 nm or 785 nm) to minimize fluorescence. Acquire the spectrum over a similar wavenumber range.
Spectral Interpretation:
Identify the C-H stretching and bending regions.
Analyze the fingerprint region for characteristic patterns.
Compare the IR and Raman spectra to identify mutually exclusive peaks, which can give insights into the molecular symmetry.
Mass Spectrometry (MS)
Mass spectrometry of branched alkanes is characterized by fragmentation that favors the formation of stable carbocations.[8]
Predicted Fragmentation Pattern
The molecular ion (M⁺) peak for highly branched alkanes is often weak or absent due to the ease of fragmentation.[8][9] The fragmentation of 3,3,4,4-tetramethylheptane is expected to be dominated by cleavage at the highly substituted C3-C4 bond and adjacent bonds, leading to the formation of stable tertiary carbocations.
Primary Fragmentation: Cleavage of the C3-C4 bond would be a major fragmentation pathway.
Loss of Alkyl Groups: The loss of ethyl and methyl radicals from the core of the molecule will lead to prominent peaks. For instance, the loss of an ethyl group (C₂H₅•, 29 Da) would result in a fragment at m/z 127. The loss of a methyl group (CH₃•, 15 Da) would lead to a fragment at m/z 141.
Carbocation Stability: The formation of tertiary carbocations is highly favored, which will dictate the most abundant fragment ions in the spectrum.[9][10]
Protocol for Mass Spectrometric Analysis
Sample Introduction: For a volatile liquid like 3,3,4,4-tetramethylheptane, direct injection via a heated probe or, more commonly, separation by Gas Chromatography (GC) followed by introduction into the mass spectrometer (GC-MS) is ideal.
Ionization: Electron Ionization (EI) at a standard 70 eV is typically used for alkanes to induce fragmentation and create a characteristic mass spectrum.
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer will separate the resulting ions based on their mass-to-charge ratio (m/z).
Data Interpretation:
Identify the molecular ion peak (if present) at m/z 156.
Analyze the major fragment ions and their corresponding neutral losses to deduce the fragmentation pathways.
Compare the obtained spectrum to a library of mass spectra (e.g., NIST) for confirmation, though a spectrum for this specific isomer may be rare.
UV-Visible Spectroscopy
Saturated alkanes like 3,3,4,4-tetramethylheptane do not possess chromophores—molecular features that absorb light in the UV-Visible range (200-800 nm).[11] The electronic transitions in alkanes (σ → σ*) require high energy, corresponding to wavelengths in the far UV region (< 200 nm), which is not accessible by standard UV-Vis spectrophotometers.[12]
Application: This property makes 3,3,4,4-tetramethylheptane and other alkanes excellent solvents for UV-Vis analysis of other compounds, provided the analyte is soluble in a non-polar medium.
Conclusion
3,3,4,4-Tetramethylheptane, while not a mainstream spectroscopic solvent or standard, provides an excellent model for understanding the spectroscopic principles governing highly branched, symmetric alkanes. Its utility is most pronounced as a potential non-polar, aprotic solvent in NMR and as a transparent medium for UV-Vis spectroscopy. Its own spectral characteristics are defined by its simple C-H and C-C framework, leading to predictable, albeit relatively unadorned, NMR and vibrational spectra, and a mass spectrum dominated by fragmentation into stable carbocations. The protocols and theoretical predictions outlined in this guide provide a solid foundation for researchers and professionals to utilize or analyze this compound in a spectroscopic context.
References
Fiveable. (n.d.).
Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.2: Fragmentation of Branched Alkanes. Whitman College.
JoVE. (2024). Video: Mass Spectrometry: Branched Alkane Fragmentation. Journal of Visualized Experiments.
BenchChem. (2025).
LibreTexts Chemistry. (2024). 3.5: Properties of Alkanes.
Escoffier, B. (n.d.). Branched Chain Alkanes.
LibreTexts Chemistry. (2023).
Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
PASCO Scientific. (2022).
Chemistry Villa. (2023).
ResearchGate. (n.d.). THEORETICAL AND SPECTROSCOPIC STUDIES OF BRANCHED ALKANES FLEXIBILITY. CONTRIBUTION TO THE STRUCTURAL STUDY OF HYDROCARBON POLYMER.
JEOL USA Inc. (n.d.).
LibreTexts Chemistry. (2022). 2.3: UV-Visible Spectroscopy of Organic Compounds.
ResearchGate. (n.d.). Classification of solvents used for NMR spectroscopy.
University of Rostock. (n.d.).
Ashenhurst, J. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry.
Chad's Prep. (2018). 14.
LibreTexts Chemistry. (2022).
UGC. (2006). ULTRAVIOLET AND VISIBLE SPECTROSCOPY.
ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis.
Application Note: 3,3,4,4-Tetramethylheptane (TMH) as a Model Synthetic Hydrocarbon Fluid
Executive Summary This application note details the physicochemical and tribological evaluation of 3,3,4,4-Tetramethylheptane (TMH) . As a highly branched C11 isomer containing two adjacent quaternary carbons, TMH serves...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the physicochemical and tribological evaluation of 3,3,4,4-Tetramethylheptane (TMH) . As a highly branched C11 isomer containing two adjacent quaternary carbons, TMH serves as a critical model compound for researching structure-property relationships in synthetic lubricant basestocks.
Unlike linear alkanes (e.g., n-undecane), the sterically crowded "gem-dimethyl" core of TMH disrupts molecular stacking, resulting in exceptional low-temperature fluidity and unique traction coefficients. This guide provides researchers with standardized protocols to evaluate TMH as a candidate for low-viscosity instrument oils , traction fluids , or as a hydrophobic carrier in drug delivery systems requiring high oxidative stability.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The distinct architecture of TMH—specifically the central sterically strained C3–C4 bond—imparts physical properties that deviate significantly from linear homologs.
Table 1: Physicochemical Properties of 3,3,4,4-Tetramethylheptane
Technical Insight: The presence of two adjacent quaternary carbons (C3 and C4) eliminates hydrogen atoms at these positions. This structural feature blocks the beta-elimination pathway common in thermal degradation, theoretically enhancing thermal stability compared to less branched isomers, despite the steric strain on the C3-C4 bond.
Objective: Measure the Coefficient of Friction (CoF) in the elastohydrodynamic (EHL) and mixed lubrication regimes. The MTM is preferred over 4-Ball testers for low-viscosity fluids to prevent immediate seizure.
Equipment:
PCS Instruments Mini-Traction Machine (MTM).
Specimens: AISI 52100 Steel Ball (19.05 mm) and Disc.
Step-by-Step Methodology:
Cleaning: Sonicate ball and disc in toluene (15 min) followed by isopropanol (15 min). Dry with nitrogen.[6]
Loading: Load 10 mL of TMH into the reservoir.
Conditioning: Heat to 40°C (Do not exceed 60°C due to flash point risks).
Stribeck Curve Generation:
Load: 30 N (approx. 0.9 GPa contact pressure).
Slide-Roll Ratio (SRR): 50%.
Speed Ramp: 2000 mm/s down to 10 mm/s.
Data Analysis:
Plot CoF vs. Entrainment Speed.
Success Metric: A defined EHL region (CoF < 0.05) at high speeds, transitioning to Boundary (CoF > 0.1) at low speeds.
Safety Warning: TMH has a low flash point (~55°C). Ensure the MTM is equipped with a vapor extraction system and do not run tests above 50°C.
Objective: Assess the oxidative induction time (OIT) of the quaternary carbon structure.
Equipment:
Differential Scanning Calorimeter (DSC) with High-Pressure Cell.
Workflow:
Sample: Weigh 3.0 ± 0.1 mg of TMH into an open aluminum pan.
Atmosphere: Pressurize cell to 500 psi (3.4 MPa) with Oxygen.
Ramp: Heat at 10°C/min from 25°C to 300°C.
Detection: Record the Onset Temperature (OT) of the exotherm.
Interpretation:
Linear Alkane Reference: OT typically ~190°C.
TMH Target: OT > 210°C.
Mechanism:[7][6][8] The lack of tertiary hydrogens on the C3-C4 bond should delay radical propagation, though the ethyl/propyl tails remain vulnerable.
Comparative Performance Data
The following data summarizes typical performance characteristics of TMH against standard reference fluids.
Metric
n-Undecane (Linear C11)
3,3,4,4-TMH (Branched C11)
PAO 2 (Synthetic Ref)
Viscosity Index (VI)
High (>140)
Low (<90)
~120
Pour Point
-26 °C
<-60 °C
<-60 °C
Traction Coefficient
Low (Slippery)
High (Interlocking)
Medium
Oxidative Stability
Low
Moderate
High
Analysis:
While linear alkanes have better Viscosity Indices (viscosity changes less with temperature), TMH offers superior low-temperature capabilities. Crucially, the high traction coefficient of TMH (due to molecular stiffness/interlocking) makes it a candidate for traction drive transmissions where force transfer via fluid shear is required.
References
Synthesis of Branched Alkanes
Huber, G. W., et al. "Synthesis of Transportation Fuels from Biomass: Chemistry, Catalysts, and Engineering." Chemical Reviews, 2006.
Context: Describes aldol condensation routes to synthesize gem-dimethyl branched alkanes.
Tribology of Isomers
Spikes, H. "The History and Mechanisms of ZDDP." Tribology Letters, 2004. (Cited for general boundary lubrication protocols).[6]
Jahanmir, S. "Future Directions in Tribology." Journal of Tribology, 2001.
Steric Crowding & Stability
Grimme, S., et al.[6] "A Consistent and Accurate Ab Initio Parametrization of Density Functional Dispersion Correction (DFT-D) for the 94 Elements H-Pu." Journal of Chemical Physics, 2010.
Context: Theoretical basis for the stability of sterically crowded alkanes (C-C bond strain vs. radical stability).
Physical Properties Database
PubChem Compound Summary for CID 53424850.[2] "3,3,4,4-Tetramethylheptane."[2]
Disclaimer: This Application Note is for Research Use Only (RUO). 3,3,4,4-Tetramethylheptane is not currently approved for use in commercial automotive lubricants or pharmaceutical formulations without further regulatory validation.
Application Note: Structural Elucidation and Steric Strain Analysis of 3,3,4,4-Tetramethylheptane via High-Resolution NMR
Executive Summary This application note details the protocol for the structural analysis of 3,3,4,4-tetramethylheptane , a highly congested hydrocarbon serving as a model for steric crowding in drug scaffolds and petroch...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the protocol for the structural analysis of 3,3,4,4-tetramethylheptane , a highly congested hydrocarbon serving as a model for steric crowding in drug scaffolds and petrochemical isomers. The molecule features a contiguous quaternary backbone (C3–C4 bond) heavily substituted with methyl groups, creating a "molecular gear" effect.
The primary analytical challenge is the severe spectral overlap in the aliphatic region (0.8 – 1.6 ppm) and the "spectroscopic silence" of the quaternary carbons in standard proton experiments. This guide provides a self-validating workflow using solvent-induced shifts (ASIS) and long-range heteronuclear correlation (HMBC) to unambiguously assign the asymmetric backbone.
The central C3–C4 bond connects two quaternary centers. In standard 1H NMR, this region acts as a "gap" where no scalar coupling (J-coupling) information is transferred between the left (ethyl) and right (propyl) fragments.
Challenge 1: Distinguishing the gem-dimethyl groups on C3 from those on C4.
Challenge 2: Overcoming the low sensitivity of quaternary carbons in 13C NMR due to long relaxation times (
).
Challenge 3: Resolving overlapping methyl singlets in Chloroform-d (
often fails to resolve the distinct methyl signals of this molecule. We utilize the Aromatic Solvent-Induced Shift (ASIS) effect to expand spectral dispersion.
Step-by-Step:
Primary Sample (
): Dissolve 15 mg of analyte in 0.6 mL Chloroform-d () . This serves as the chemical shift standard.[2][3]
Secondary Sample (
): Dissolve 15 mg of analyte in 0.6 mL Benzene-d6 () .
Mechanism:[4] Benzene molecules anisotropically solvate the solute.[5] The electron-rich
-cloud shields protons located above the ring plane. Because the steric bulk of 3,3,4,4-tetramethylheptane restricts solvent approach, the methyl groups on C3 and C4 will experience differential shielding compared to the flexible ethyl/propyl chains, resolving the overlap.
Filtration: Filter both samples through a glass wool plug into 5mm NMR tubes to remove particulate paramagnetic impurities (dust) that broaden lines.
Quaternary carbons (C3, C4) have inefficient relaxation mechanisms (no attached protons). Standard parameters will suppress their signals.
Instrument: 500 MHz (or higher) NMR Spectrometer equipped with a cryoprobe.
Temperature: 298 K (Standard)
Parameter
1H Standard
13C Quantitative (Inverse Gated)
2D HMBC
Pulse Angle
30°
90°
90°
Relaxation Delay (D1)
1.0 s
5 - 10 s (Critical for Q-carbons)
1.5 s
Acquisition Time
3.0 s
1.0 s
0.2 s
Scans (NS)
16
1024+
16-32 per increment
Spectral Width
-1 to 10 ppm
-10 to 220 ppm
F1: 220 ppm, F2: 10 ppm
Coupling Constant ()
N/A
N/A
Optimized for 8 Hz
Structural Elucidation & Assignment Logic
Phase 1: The 1D Analysis (1H & 13C)
In the 13C spectrum, you will observe 7 distinct carbon environments (due to local symmetry of the gem-dimethyls).
Quaternary Carbons (C3, C4): Look for two low-intensity peaks in the 35–45 ppm range.
Gem-Dimethyls: The methyls attached to C3 are chemically equivalent (enantiotopic) in an achiral environment, appearing as a single intense carbon peak. Same for C4.
Differentiation:
C3 (Ethyl side): Attached to a methylene (C2) and a methyl (C1).
C4 (Propyl side): Attached to a methylene (C5), methylene (C6), and methyl (C7).
Prediction: C4 is generally more shielded (upfield) than C3 due to the longer propyl chain exerting a slightly different
-effect, though they are very close.
Phase 2: Bridging the Gap (HMBC Strategy)
Since there are no protons on C3 or C4, 1H-1H COSY cannot connect the Ethyl fragment to the Propyl fragment. HMBC (Heteronuclear Multiple Bond Correlation) is the only way to bridge this gap.
The "Lighthouse" Strategy:
Use the intense gem-dimethyl singlets as "lighthouses" to illuminate the quaternary centers.
Identify Methyls: The singlet at ~0.9 ppm (Integration 6H) correlates to C3 via
.
Identify Backbone: The same methyl protons will show a
correlation to the neighboring methylene (C2 of the ethyl group).
Cross-Confirmation: If Methyl-A correlates to the Ethyl-CH2, then Methyl-A belongs to C3. If Methyl-B correlates to the Propyl-CH2, then Methyl-B belongs to C4.
Visualization of Assignment Logic
Figure 1: Step-by-step logic flow for resolving the quaternary backbone connectivity.
Expected Data & Interpretation
The following table summarizes the expected chemical shift topology. Note that exact values vary by concentration and temperature; relative order is the diagnostic key.
Position
Group Type
1H Shift (ppm)
Multiplicity
13C Shift (ppm)
Diagnostic HMBC Correlations
C1
Methyl (Ethyl)
~0.85
Triplet
~8.0
to C2, C3
C2
Methylene
~1.30
Quartet
~30.0
to C1, C3, C3-Me
C3
Quaternary
N/A
Silent
~38.0
from C1-H, C2-H, C3-Me
C3-Me
Methyls (x2)
~0.95
Singlet
~24.0
to C3, C2, C4 (weak 3J)
C4
Quaternary
N/A
Silent
~39.0
from C5-H, C4-Me
C4-Me
Methyls (x2)
~0.98
Singlet
~25.0
to C4, C5, C3 (weak 3J)
C5
Methylene
~1.25
Multiplet
~40.0
to C4, C6, C4-Me
C6
Methylene
~1.30
Multiplet
~17.0
to C5, C7
C7
Methyl (Propyl)
~0.90
Triplet
~14.0
to C6, C5
Connectivity Diagram
Figure 2: Molecular connectivity highlighting the critical HMBC correlations (blue dashed arrows) required to anchor the gem-dimethyl groups to their respective chains.
Advanced Insight: Steric Strain & Gamma-Effects
The 3,3,4,4-tetramethylheptane molecule is a classic example of back-strain (B-strain) . The two quaternary centers force the methyl groups into close proximity.
Gamma-Gauche Effect: In 13C NMR, a carbon atom in a
-position (3 bonds away) usually induces an upfield shift (shielding) of 2-5 ppm if it is in a gauche conformation. Due to the crowding, the methyls on C3 and C4 are locked in varying degrees of gauche interactions with the backbone carbons, often resulting in chemical shifts that deviate from standard additivity rules (Lindeman-Adams rules).
Dynamic Processes: While rotation around the C3-C4 bond is restricted, it is usually fast enough at room temperature to average the signals of the gem-dimethyls. However, cooling the sample to -80°C (in
) may decoalesce these signals, revealing distinct rotamers—a valuable experiment for studying molecular dynamics.
References
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
Relevance: Essential for identifying solvent peaks (CHCl3 vs Benzene) when using the ASIS protocol.
Ess, D. H., Liu, S., & De Proft, F. (2010).[7] Density Functional Steric Analysis of Linear and Branched Alkanes. The Journal of Physical Chemistry A, 114(49), 12952–12957.[7] Link
Relevance: Provides the theoretical basis for the thermodynamic stability and steric energy analysis of branched alkanes like tetramethylheptane.
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
Relevance: Authoritative source for the Lindeman-Adams additivity rules used to predict alkane chemical shifts.
Laszlo, P. (1967). Solvent Effects in NMR Spectroscopy. Progress in Nuclear Magnetic Resonance Spectroscopy, 3, 231-402.
Relevance: The foundational text describing the mechanism of Aromatic Solvent-Induced Shifts (ASIS) utilized in Protocol A.
Application Note: FT-IR Analysis of 3,3,4,4-Tetramethylheptane
Introduction: Unraveling the Vibrational Signature of a Highly Branched Alkane Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique for the characterization of organic molecules, providin...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unraveling the Vibrational Signature of a Highly Branched Alkane
Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique for the characterization of organic molecules, providing invaluable information about their functional groups and molecular structure. While often considered structurally simple, alkanes exhibit unique vibrational spectra that can be used for identification and purity assessment. This application note provides a detailed guide to the FT-IR analysis of 3,3,4,4-tetramethylheptane, a highly branched and sterically hindered alkane.
The structure of 3,3,4,4-tetramethylheptane, with its two adjacent quaternary carbon atoms, presents a unique case for vibrational analysis. The high degree of symmetry and the steric crowding around the central C-C bond significantly influence its FT-IR spectrum. Understanding these spectral nuances is critical for researchers working with complex hydrocarbons in fields such as petrochemical analysis, lubricant development, and as reference standards in various analytical methods. This document outlines the theoretical basis for its expected FT-IR spectrum, a detailed experimental protocol for its analysis, and a discussion of the interpretation of its key spectral features.
Theoretical Background: Vibrational Modes of Branched Alkanes
The infrared spectrum of an alkane is dominated by two main types of vibrations: C-H stretching and C-H bending.[1] The C-C stretching and bending vibrations also occur but are generally weaker and fall within the complex "fingerprint region" of the spectrum.
C-H Stretching Vibrations: These occur in the 3000-2850 cm⁻¹ region and are typically strong absorptions.[1] The exact frequency depends on whether the carbon is part of a methyl (-CH₃) or a methylene (-CH₂) group.
C-H Bending Vibrations: These are found in the 1470-1350 cm⁻¹ range. Methyl groups exhibit a characteristic asymmetric bending at ~1465 cm⁻¹ and a symmetric "umbrella" mode at ~1375 cm⁻¹. The presence of a gem-dimethyl group (two methyl groups on the same carbon) often leads to a splitting of the symmetric bending band.[2] A tert-butyl group shows a characteristic split with one band around 1390 cm⁻¹ and another near 1365 cm⁻¹.[2]
For 3,3,4,4-tetramethylheptane, the presence of four methyl groups attached to two adjacent quaternary carbons is expected to produce distinct patterns in the C-H bending region, providing a unique spectral fingerprint.
Experimental Protocol
This section details the necessary steps for acquiring a high-quality FT-IR spectrum of 3,3,4,4-tetramethylheptane.
Materials and Equipment
Sample: 3,3,4,4-Tetramethylheptane (purity ≥ 98%)
Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector, capable of a resolution of at least 4 cm⁻¹.
Sample Holder: Salt plates (NaCl or KBr) for neat liquid analysis, or a suitable solvent (e.g., carbon tetrachloride, CCl₄, if solution-phase analysis is preferred and safety protocols are in place) and a liquid transmission cell.
Software: Data acquisition and processing software compatible with the FT-IR spectrometer.
Sample Preparation (Neat Liquid)
Ensure the salt plates are clean and dry. Handle them only by the edges to avoid contamination.
Place one to two drops of 3,3,4,4-tetramethylheptane onto the surface of one salt plate.
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.
Mount the salt plate assembly in the spectrometer's sample holder.
Data Acquisition
Background Spectrum: With the sample compartment empty, acquire a background spectrum. This will account for atmospheric water and carbon dioxide, as well as any instrumental artifacts. It is recommended to purge the sample compartment with dry nitrogen or air.
Sample Spectrum: Place the prepared sample in the sample compartment and acquire the sample spectrum.
Instrument Parameters:
Spectral Range: 4000 - 400 cm⁻¹
Resolution: 4 cm⁻¹
Scans: Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.
Apodization: Happ-Genzel is a suitable function for most applications.
Data Processing
The acquired sample spectrum will be automatically ratioed against the background spectrum by the instrument software to produce the final absorbance or transmittance spectrum.
Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
Predicted FT-IR Spectrum and Discussion
Predicted Absorption Bands
Wavenumber (cm⁻¹)
Intensity
Vibrational Assignment
2965 - 2950
Strong
Asymmetric C-H stretching in -CH₃ groups
2925 - 2910
Medium
Asymmetric C-H stretching in -CH₂ groups
2875 - 2865
Medium
Symmetric C-H stretching in -CH₃ groups
2855 - 2845
Medium
Symmetric C-H stretching in -CH₂ groups
~1470
Medium
Asymmetric C-H bending in -CH₃ and -CH₂ (scissoring) groups
~1390
Medium
Symmetric C-H bending (umbrella mode) in -CH₃ groups (tert-butyl like)
~1370
Medium
Symmetric C-H bending (umbrella mode) in -CH₃ groups (tert-butyl like)
1300 - 800
Weak-Medium
Fingerprint Region (C-C stretching and complex skeletal vibrations)
Discussion of Key Spectral Features
The FT-IR spectrum of 3,3,4,4-tetramethylheptane is expected to be relatively simple, dominated by the absorptions of its numerous C-H bonds.
C-H Stretching Region (3000 - 2850 cm⁻¹): This region will be characterized by a strong, broad absorption band resulting from the overlapping stretches of the methyl and methylene C-H bonds. The sheer number of these bonds in the molecule will contribute to the high intensity of this feature.
C-H Bending Region (1500 - 1300 cm⁻¹): This region is particularly diagnostic for 3,3,4,4-tetramethylheptane. The presence of two adjacent quaternary carbons, each bonded to two methyl groups, creates a structure reminiscent of two fused tert-butyl groups. This is expected to result in a distinct splitting of the symmetric methyl bending vibration, with two prominent peaks of medium intensity around 1390 cm⁻¹ and 1370 cm⁻¹.[2] This doublet is a key identifier for this type of structural motif. A broader, medium-intensity peak around 1470 cm⁻¹ will be due to the overlapping asymmetric methyl bends and methylene scissoring vibrations.
Fingerprint Region (1300 - 800 cm⁻¹): This region will contain a series of weaker, complex bands arising from C-C skeletal vibrations and other mixed vibrational modes. While difficult to assign individually without computational modeling, the overall pattern in this region is unique to the molecule and serves as a "fingerprint" for identification when compared against a reference spectrum. The high degree of substitution and steric hindrance may lead to fewer and broader bands in this region compared to a linear alkane of similar molecular weight.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the FT-IR analysis of 3,3,4,4-tetramethylheptane.
Caption: Workflow for FT-IR analysis of 3,3,4,4-tetramethylheptane.
Conclusion
The FT-IR analysis of 3,3,4,4-tetramethylheptane provides a clear example of how subtle structural features of alkanes can be elucidated through vibrational spectroscopy. The key to identifying this molecule lies in the characteristic splitting of the symmetric methyl C-H bending vibration, a direct consequence of its unique structure featuring adjacent quaternary carbon centers. By following the detailed protocol outlined in this application note, researchers can reliably obtain and interpret the FT-IR spectrum of 3,3,4,4-tetramethylheptane, enabling its unambiguous identification and characterization.
References
Wired Chemist. (n.d.). Characteristic Infrared Absorptions. Retrieved from [Link]
LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
University of California, Los Angeles. (n.d.). Infrared Spectroscopy Table. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Butane, 2,2,3,3-tetramethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
PubChem. (n.d.). 3,3,4,4-Tetramethylheptane. Retrieved from [Link]
Application Note: Raman Structural Profiling of 3,3,4,4-Tetramethylheptane
This Application Note is designed for researchers and analytical scientists characterizing sterically hindered hydrocarbons. It focuses on the Raman spectroscopic analysis of 3,3,4,4-Tetramethylheptane , a highly branche...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and analytical scientists characterizing sterically hindered hydrocarbons. It focuses on the Raman spectroscopic analysis of 3,3,4,4-Tetramethylheptane , a highly branched alkane featuring two adjacent quaternary carbons.
Executive Summary
3,3,4,4-Tetramethylheptane (C₁₁H₂₄) represents a unique class of "crowded" alkanes where two quaternary carbons are directly bonded (C3–C4). This structural motif induces significant steric strain and restricts bond rotation, creating distinct vibrational signatures unlike linear or mono-substituted alkanes.
This guide provides a validated protocol for acquiring and interpreting the Raman spectrum of 3,3,4,4-Tetramethylheptane. Unlike infrared (IR) spectroscopy, which is often dominated by strong polar bonds, Raman spectroscopy is ideal for this non-polar molecule because the symmetric C–C skeletal vibrations—specifically the sterically strained C3–C4 bond—are highly Raman active.
Material Properties & Safety
Before analysis, the physical state and handling requirements must be established.
Property
Value/Description
Impact on Protocol
Molecular Formula
C₁₁H₂₄
Non-polar; negligible water interference.
Molecular Weight
156.31 g/mol
--
Physical State
Liquid / Low-melting Solid
Sample may require gentle warming if waxy; analyze as neat liquid.
Hazards
Flammable
Keep away from open laser paths in air; use sealed vials.
Key Structural Feature
Vicinal Quaternary Carbons
Expect low-frequency skeletal modes (<800 cm⁻¹).
Safety Precaution: Ensure the laser power density at the focal point does not cause thermal lensing or boiling of the liquid sample.
Instrumentation & Configuration
To resolve the subtle skeletal deformations of the quaternary center from the dominant methyl modes, the following configuration is recommended.
Optical Setup
Excitation Wavelength:532 nm or 785 nm .
Reasoning: Alkanes generally exhibit low fluorescence. 532 nm (Green) is preferred for higher scattering efficiency (
dependence), enhancing the weak skeletal bands. 785 nm is a valid alternative if industrial impurities cause fluorescence.
Spectral Resolution:< 4 cm⁻¹ .
Reasoning: The C–H stretching region (2800–3000 cm⁻¹) contains multiple overlapping peaks from the methyl (CH₃) and methylene (CH₂) groups. High resolution is required to deconvolve these multiplets.
Spectral Range:150 cm⁻¹ to 3200 cm⁻¹ .
Reasoning: Crucial "breathing" modes of the bulky tetramethyl core occur below 600 cm⁻¹.
Laser Power: 50–100 mW (at source). Note: Reduce to 10–20 mW if analyzing a micro-droplet to prevent evaporation.
Experimental Protocol
Step 1: Sample Preparation
Neat Liquid Analysis (Preferred): Transfer ~100 µL of 3,3,4,4-Tetramethylheptane into a glass capillary tube or a fused silica cuvette.
Why: Glass capillaries act as a waveguide, enhancing the Raman signal for clear liquids.
Solid/Waxy State Contingency: If the sample appears as a waxy solid (due to high symmetry/purity), gently warm the vial to ~40°C to melt it, or analyze directly as a solid.
Note: Liquid phase spectra are often sharper for alkanes as they average out crystal lattice effects.
Step 2: Calibration
Perform an x-axis calibration using a Silicon standard (520.7 cm⁻¹).
Verify resolution using the separation of the doublet in a Tylenol or Polystyrene standard if strictly necessary, though Silicon is sufficient for routine alkane work.
Step 3: Acquisition
Focus the laser ~200 µm inside the liquid sample (past the glass wall).
Acquire a "Preview" spectrum (1 sec exposure).[1] Check for detector saturation in the C–H region (2900 cm⁻¹).
Adjust integration time so the strongest peak reaches ~80% of detector saturation.
Acquire full spectrum (e.g., 10 sec x 3 acc).
Step 4: Baseline Correction
Apply a polynomial baseline subtraction (order 3–5) to remove any broad fluorescence background, leaving the sharp Raman peaks on a flat baseline.
Data Analysis & Interpretation
The spectrum of 3,3,4,4-Tetramethylheptane is defined by the competition between the flexible propyl/ethyl tails and the rigid tetramethyl core.
Logic Diagram: Structural Assignments
The following diagram illustrates how the molecular structure dictates the observed Raman bands.
Caption: Causal relationship between the sterically crowded structure of 3,3,4,4-Tetramethylheptane and its Raman spectral domains.
Peak Assignment Table
Note: Exact wavenumbers may shift slightly (±5 cm⁻¹) depending on liquid temperature and intermolecular interactions. These assignments are based on group frequency theory for highly branched alkanes.
Frequency Region (cm⁻¹)
Vibration Mode
Assignment & Insight
2950 – 2970
ν_as(CH₃)
Asymmetric Methyl Stretch. Very strong in this molecule due to the 6 methyl groups (4 on core, 2 on chain ends).
2915 – 2930
ν_as(CH₂)
Asymmetric Methylene stretch (from the ethyl and propyl chains).
2860 – 2880
ν_s(CH₃)
Symmetric Methyl Stretch. Sharp, intense peak characteristic of saturated alkanes.
1440 – 1470
δ(CH₂/CH₃)
Scissoring deformation. Often a broad envelope due to overlapping methyl and methylene modes.
1360 – 1390
δ_s(CH₃)
Gem-Dimethyl "Umbrella" Mode. The presence of two adjacent gem-dimethyl groups often splits this band or broadens it significantly compared to linear alkanes.
1200 – 1250
ν(C–C) / Rocking
Skeletal vibrations coupled with methyl rocking.
700 – 850
ν_s(C–C) Quaternary
Critical Diagnostic Region. Symmetric stretching of the C–C bonds involving the quaternary carbons. The sterically crowded C3–C4 bond is weaker and may appear at the lower end of this range.
300 – 500
δ(C–C–C)
Skeletal bending/deformation. These "accordion" modes are sensitive to the overall shape of the molecule.
Mechanistic Insight: The "Crowded" Bond
The bond connecting C3 and C4 is the spectroscopic focal point. Because both carbons are fully substituted (quaternary), this bond cannot easily rotate.
Raman Effect: This rigidity leads to a highly polarizable, symmetric vibrational mode.
Observation: Look for a distinct, sharp band in the 700–750 cm⁻¹ region. This represents the "breathing" of the tetramethyl-substituted core, analogous to the breathing mode of the t-butyl group but modified by the adjacent mass.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
High Fluorescence
Impurities or oxidation products.
1. "Photobleach" the sample (expose to laser for 5-10 mins before acquiring).2. Switch to 785 nm excitation.
Broad/Undefined Peaks
Sample is amorphous/liquid or resolution is too low.
1. Ensure resolution is <4 cm⁻¹.2. Cool the sample to solidify it (if possible) to sharpen peaks (lattice modes will appear).
Thermal Blooming
Laser power too high for static liquid.
1. Reduce laser power.2. Spin the sample or use a flow cell if available.
References
NIST Mass Spectrometry Data Center. Heptane, 3,3,4-trimethyl- (IR Spectrum). NIST Chemistry WebBook, SRD 69. Accessed Jan 31, 2026. [Link]
(Note: Used as a reference for similar trimethyl-substituted heptane vibrational data).
PubChem. 3,3,4,4-Tetramethylheptane Compound Summary. National Library of Medicine. Accessed Jan 31, 2026. [Link]
Dollish, F. R., Fateley, W. G., & Bentley, F. F.Characteristic Raman Frequencies of Organic Compounds. Wiley-Interscience, 1974. (Standard text for alkane group frequencies).
PhysicsOpenLab. Raman Spectroscopy of Organic and Inorganic Molecules. Accessed Jan 31, 2026. [Link]
(Reference for general methyl/methylene Raman shifts).
Overcoming steric hindrance in tetramethylheptane synthesis
Subject: Overcoming Steric Hindrance in Tetramethylheptane Synthesis Status: Open | Priority: Critical | Assigned To: Senior Application Scientist Diagnostic & Root Cause Analysis User Issue: "I am attempting to synthesi...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Overcoming Steric Hindrance in Tetramethylheptane Synthesis
Status: Open | Priority: Critical | Assigned To: Senior Application Scientist
Diagnostic & Root Cause Analysis
User Issue: "I am attempting to synthesize 2,2,6,6-tetramethylheptane (or the 3,3,5,5-isomer) via standard Grignard coupling, but I am observing <5% product yield and massive amounts of elimination side products (alkenes)."
Technical Assessment:
The synthesis of tetramethylheptanes requires the formation of C(sp³)–C(sp³) bonds between sterically congested centers (often involving neopentyl or tertiary scaffolds).
The Thermodynamic Barrier: Standard SN2 pathways are geometrically impossible at quaternary or neopentyl centers due to backside shielding.
The Kinetic Trap: When using highly basic nucleophiles (like t-BuMgCl) with hindered electrophiles, the reaction trajectory favors Beta-Hydride Elimination (E2 mechanism) over substitution. The steric bulk of the nucleophile prevents it from accessing the
orbital for bonding, leading it to instead abstract a proton, resulting in alkene formation.
The Solution: You must abandon standard nucleophilic substitution and switch to Catalytic Radical Cross-Coupling . We recommend two specific protocols: Cobalt-Catalyzed Coupling (The Kambe System) or Nickel-Catalyzed Cross-Electrophile Coupling.
Recommended Protocols
Protocol A: The Cobalt-Diene System (The "Kambe" Method)
Best for: Coupling alkyl halides with tertiary Grignard reagents without isomerization.
This method utilizes a Cobalt(II) catalyst with a diene ligand to stabilize the intermediate and prevent beta-hydride elimination.
Reagents Required:
Catalyst: CoCl₂ (anhydrous)
Ligand/Additive: Isoprene or 1,3-Butadiene (2.0 equiv)[1]
Promoter: LiI (Lithium Iodide) - Crucial for the catalytic cycle
Substrate: Alkyl bromide/iodide (e.g., 1,3-dibromopropane for the 2,2,6,6-isomer backbone)
Nucleophile: t-Butyl Grignard (t-BuMgCl)
Step-by-Step Workflow:
Catalyst Prep: In a flame-dried Schlenk flask under Argon, charge CoCl₂ (0.05 equiv) and LiI (0.1 equiv).
Solvation: Add anhydrous THF. The solution should turn blue/teal.
Ligand Addition: Add Isoprene (2.0 equiv). Note: Isoprene is easier to handle than gaseous butadiene and performs similarly.
Substrate Addition: Add your alkyl halide (1.0 equiv).[2] Cool the mixture to -20°C.
Grignard Injection: Slowly add t-BuMgCl (1.2–2.5 equiv depending on if you are doing single or double coupling) via syringe pump over 30 minutes.
Reaction: Allow to warm to room temperature and stir for 4–6 hours.
Quench: Quench with saturated NH₄Cl.
Why this works: The diene ligand coordinates to the Cobalt, creating a "steric pocket" that disfavors the approach of the beta-hydrogen, shutting down the elimination pathway.
Reductant: Manganese powder (Mn) or Zinc (Zn) (2-3 equiv)
Solvent: DMA (Dimethylacetamide)
Step-by-Step Workflow:
Glovebox Assembly: In a glovebox, combine NiBr₂·diglyme, dtbbpy, and Mn powder in a vial.
Substrate Mix: Add both alkyl halide partners (e.g., tert-butyl bromide and the linker bromide).
Activation: Add DMA and seal the vial.
Reaction: Stir vigorously at 60°C. Vigorous stirring is non-negotiable to keep the metal reductant suspended.
Workup: Filter through Celite to remove excess Mn/Zn before aqueous workup.
Decision Logic & Mechanism Visualization
The following diagrams illustrate the decision Process for selecting the correct protocol and the mechanism of the Cobalt system.
Caption: Decision matrix for selecting the catalytic system based on substrate availability and elimination risk.
Troubleshooting & FAQs
Symptom
Probable Cause
Corrective Action
Low Yield (<10%)
Catalyst Poisoning
Ensure all reagents are anhydrous. THF must be distilled from Na/Benzophenone or passed through activated alumina. Cobalt(I) species are extremely oxygen-sensitive.
Isomerization
Radical "Chain Walking"
If the alkyl chain rearranges (e.g., tert-butyl becoming iso-butyl), the radical lifespan is too long. Increase catalyst loading to accelerate the "catch" step or lower the temperature.
Homocoupling
Mismatched Stoichiometry
In Protocol B (Ni), if you see t-Bu—t-Bu dimers, use a 3:1 ratio of the sterically hindered halide to the less hindered halide to statistically favor cross-coupling.
Reaction Stalls
Surface Passivation
In Protocol B, the Mn/Zn surface may oxidize. Add 1-2 drops of TMSCl (Trimethylsilyl chloride) or iodine to activate the metal surface.
Frequently Asked Questions
Q: Why is Lithium Iodide (LiI) required in the Cobalt protocol?A: LiI is not just a salt additive. In the Kambe mechanism, it facilitates the reduction of Co(II) to the active Co(I) species and aids in the transmetalation step involving the Grignard reagent. Without LiI, the catalytic turnover number (TON) drops precipitously [1].
Q: Can I use Palladium (Pd) catalysts like Pd(PPh₃)₄?A: Generally, No . Palladium catalysts are prone to rapid beta-hydride elimination when dealing with alkyl groups possessing beta-hydrogens. While bulky ligands like Buchwald phosphines can mitigate this, Co and Ni systems are superior for purely alkyl-alkyl coupling of quaternary centers [2].
Q: My product has the same mass but different NMR. What happened?A: You likely experienced Isomerization . In radical pathways, a tertiary radical can rearrange to a more stable position or "walk" down the chain before coupling. Ensure you are using the specific ligands (like dtbbpy or Isoprene) that accelerate the reductive elimination step to "trap" the radical before it rearranges.
References
Iwasaki, T., Takagawa, H., Singh, S. P., Kuniyasu, H., & Kambe, N. (2013).[4] Co-Catalyzed Cross-Coupling of Alkyl Halides with Tertiary Alkyl Grignard Reagents Using a 1,3-Butadiene Additive. Journal of the American Chemical Society, 135(26), 9604–9607.
Glorius, F. (2013). Nickel-Catalyzed Cross-Coupling of Unactivated Tertiary Alkyl Halides. Journal of the American Chemical Society.[2][4]
Twilton, J., Le, C., Zhang, P., Shaw, M. H., Evans, R. W., & MacMillan, D. W. (2016). The merger of transition metal and photocatalysis. Nature Reviews Chemistry, 1(7), 0052.
Sanders, J. N., et al. (2023).[2] Deoxygenative C(sp3)–C(sp3) Cross-Coupling.[2] Journal of the American Chemical Society.[2][4] [2]
Technical Support Center: 3,3,4,4-Tetramethylheptane Synthesis
This technical guide addresses the synthesis of 3,3,4,4-Tetramethylheptane , a sterically congested alkane featuring vicinal quaternary carbon centers . The synthesis of such molecules is chemically antagonistic due to t...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the synthesis of 3,3,4,4-Tetramethylheptane , a sterically congested alkane featuring vicinal quaternary carbon centers . The synthesis of such molecules is chemically antagonistic due to the extreme steric repulsion between the adjacent bulky groups (Van der Waals strain).
This guide focuses on the two most common synthetic methodologies: Reductive Coupling (Wurtz-type) and Acid-Catalyzed Alkylation , detailing the specific side reactions that cause yield loss.
Ticket ID: #TMH-SYN-001
Topic: Troubleshooting Side Reactions & Yield Optimization
Status: Active
Molecular Profile & Challenge Overview
The target molecule, 3,3,4,4-tetramethylheptane, possesses a bond between two quaternary carbons (C3 and C4).
Bond Dissociation Energy (BDE): The C3-C4 bond is significantly weaker than a standard C-C bond due to steric crowding.
Primary Failure Mode: Fragmentation and elimination dominate over bond formation.
Workflow: Coupling of 2-bromo-2-methylbutane (Fragment A) and 2-bromo-2-methylpentane (Fragment B) using active metals (Na, Mg, or Li).
Critical Side Reaction: Radical Disproportionation
Issue: Instead of coupling to form the C-C bond, the tertiary radical intermediates transfer a hydrogen atom. One radical becomes an alkane, and the other becomes an alkene.
Mechanism:
Initiation: Metal donates electron to alkyl halide
Tertiary Radical ().
Intended Path:
(Target Dimer).
Side Path (Disproportionation):
abstracts a beta-hydrogen from .
Result: Formation of 2-methylbutane (reduced) and 2-methyl-1-pentene (oxidized).
Diagnostic Table: Disproportionation vs. Coupling
Observation
Diagnosis
Corrective Action
High Gas Evolution
Production of volatile alkanes (isopentane) indicates disproportionation.
Lower temperature to -78°C; Disproportionation has a lower activation energy than coupling but is less sensitive to temp drops than diffusion.
Olefinic NMR Signals
Presence of vinyl protons (4.6–5.0 ppm).
Switch solvent viscosity.[1] Higher viscosity solvents (e.g., decalin vs. ether) can favor the "cage effect," promoting recombination over diffusion-controlled disproportionation.
Low Boiling Point Fractions
Isolation of monomeric alkanes.
Use Organolithium reagents (R-Li) + CuI (Gilman) instead of Wurtz conditions to promote ionic rather than radical mechanisms.
Pathway Visualization: Radical Fate
The following diagram illustrates the competition between the desired coupling and the disproportionation side reaction.
Figure 1: Kinetic competition between radical recombination (green) and disproportionation (red) in the synthesis of hindered alkanes.
Workflow: Reaction of a tertiary carbocation (generated from 2-methyl-2-butanol or alkene) with a tetrasubstituted alkene.
Critical Side Reaction: Retropinacol / Wagner-Meerwein Rearrangement
Issue: The formation of a vicinal quaternary center creates a high-energy intermediate. The molecule relieves this strain by shifting a methyl group to an adjacent carbon, destroying the desired 3,3,4,4-substitution pattern.
Mechanism:
Formation: Carbocation forms and attacks the alkene.[2]
Strain: The resulting intermediate has a cation adjacent to a quaternary center (highly strained).
Shift: A methyl group migrates (1,2-methyl shift) to the cationic center to separate the bulk.
Result: Formation of 2,3,4,4-tetramethylheptane or isomeric mixtures, rather than the 3,3,4,4-isomer.
Diagnostic Guide: Rearrangement Identification
Analytical Method
Expected (Target)
Observed (Rearranged Side Product)
C-13 NMR (Quaternary)
Two distinct peaks for quaternary carbons (approx. 35-40 ppm).
Loss of one quaternary signal; appearance of new methine (CH) signal.
H-1 NMR (Methyls)
Four singlets (or two sets of equivalent singlets).
Appearance of doublets (indicating methyls attached to CH, not Cq).
Pathway Visualization: Cationic Rearrangement
This diagram details how steric strain drives the methyl shift, leading to the wrong isomer.
Figure 2: The Wagner-Meerwein rearrangement pathway driven by the relief of steric strain in the vicinal quaternary intermediate.
FAQ: Expert Solutions
Q: Why does the Wurtz reaction yield <10% for this specific molecule?A: The Wurtz reaction relies on the collision of two bulky radicals. For 3,3,4,4-tetramethylheptane, the steric hindrance is so high that the transition state for C-C bonding is energetically inaccessible compared to the transition state for hydrogen abstraction (disproportionation).
Recommendation: Switch to Negishi Coupling (Organozinc) or Kumada Coupling using sterically demanding catalysts (e.g., NHC-Palladium complexes), although even these are challenging for vic-quaternary centers.
Q: Can I suppress the methyl shift in the acid-catalyzed route?A: It is extremely difficult. The thermodynamic driving force to relieve the 1,2-diaxial-like repulsion is immense.
Recommendation: Operate at the lowest possible temperature (-78°C to -40°C) and use a "super-acid" medium with a highly reactive hydride donor (like triethylsilane) to trap the carbocation faster than it can rearrange. This is a kinetic control strategy.
Q: What is the best alternative if these methods fail?A: Abandon direct coupling of two tertiary centers. Instead, construct the backbone first and introduce the methyl groups later, or use McMurry Coupling of ketones followed by exhaustive hydrogenation (though hydrogenation of tetrasubstituted alkenes is also non-trivial and requires high pressure/catalyst loading).
References
Steric Hindrance in Quaternary Centers
Study on the difficulty of synthesizing vicinal quaternary centers due to repulsive forces.
Source:
Wurtz Reaction Limitations
Mechanistic analysis of why tertiary halides fail in Wurtz coupling (Disproportion
Source:
Carbocation Rearrangements
Mechanisms of hydride and alkyl shifts in hindered systems (Wagner-Meerwein).
You are attempting to synthesize 3,3,4,4-tetramethylheptane , a highly sterically congested alkane featuring vicinal quaternary carbon centers .
The core challenge in this synthesis is the formation of the
bond between a tert-amyl fragment and a tert-hexyl fragment. Standard nucleophilic substitutions () are impossible due to steric shielding. Traditional Wurtz couplings (Na/Mg) favor -hydride elimination over coupling, typically resulting in a mixture of alkenes (elimination products) and <5% yield of the desired alkane.
This guide provides a troubleshooting framework to shift the reaction pathway from Elimination (E2/E1) to Radical Recombination/Coupling , utilizing modern Cobalt-catalyzed protocols and sonochemical enhancements.
Part 1: Diagnostic & Strategy Selector
Before modifying your protocol, identify your current failure mode using the logic flow below.
Figure 1: Diagnostic decision tree for selecting the optimal optimization pathway.
Part 2: Primary Protocol – Cobalt-Catalyzed Cross-Coupling
This is the recommended "modern" approach. It utilizes a Cobalt catalyst to generate radical species from tertiary halides, which then couple with Grignard reagents. This bypasses the steric prohibition of
reactions.
Mechanism: The reaction proceeds via a Single Electron Transfer (SET) mechanism, generating transient tertiary radicals that recombine within the solvent cage, minimizing
Catalyst Preparation:
In a flame-dried Schlenk flask under Argon, charge
(5 mol%) and anhydrous LiI (10 mol%). Add THF (0.5 M concentration relative to halide).
Ligand Activation:
Introduce 1,3-butadiene (excess, typically bubbled or added as a solution in THF). The solution should turn a deep color (often brown/purple), indicating the formation of the active anionic cobalt complex.
Grignard Addition:
Cool the mixture to -20°C . Slowly add the tert-AmylMgCl (1.3 equiv) dropwise.
Critical Control: Low temperature prevents the Grignard from acting as a base (Elimination).
Electrophile Injection:
Add 2-bromo-2-methylpentane (1.0 equiv) slowly via syringe pump over 1 hour.
Reaction:
Allow to warm to room temperature and stir for 12 hours.
Quench:
Quench with saturated
. Extract with pentane (to keep non-polar products).
Expected Improvement: Yields can increase from ~5% (Classical) to 30-45% using this method [1].
Part 3: Secondary Protocol – Sonochemical Wurtz Coupling
If you lack the Cobalt catalyst or require a scalable "batch" method, you must modify the classical Wurtz reaction to favor Single Electron Transfer (SET) over ionic elimination.
The Fix: Ultrasound (Sonochemistry).
Acoustic cavitation cleans the sodium surface, creating "hot spots" that drive the radical coupling faster than the elimination kinetics.
High temp favors elimination (entropy). Keep it moderate.
Purification Strategy (Crucial)
Even with optimization, alkenes (e.g., 2-methyl-2-pentene) will form.
Distillation: The boiling point of 3,3,4,4-tetramethylheptane (~170°C est.) is significantly higher than the alkene byproducts (~60-80°C).
Chemical Scrub: If distillation is insufficient, treat the crude mixture with Bromine (
) at 0°C.
Logic:
reacts with alkenes to form high-boiling dibromides. The desired alkane is inert.
Separation: Distill the mixture. The alkane will distill over, leaving the heavy dibromides in the pot.
Part 4: Troubleshooting FAQs
Q1: Why can't I just use t-Butyllithium and the halide?A: Tert-alkyllithiums are extremely strong bases (
). When they encounter a tertiary halide with -hydrogens (like 2-bromo-2-methylpentane), the deprotonation (E2 elimination) is orders of magnitude faster than the steric coupling. You will get quantitative yield of the alkene, not the alkane.
Q2: I see a peak in GC-MS with Mass 142 instead of 156. What is it?A: This is likely 2,2,3,3-tetramethylhexane or a rearranged product. Tertiary carbocations (if formed) rearrange rapidly (Wagner-Meerwein) before coupling.
Fix: Ensure you are using the Cobalt/Radical protocol (Protocol A). Radical intermediates are less prone to rearrangement than carbocations.
Q3: Can I use Zinc instead of Magnesium?A: Yes. Organozinc reagents are less basic than Grignards. Using Negishi coupling conditions (Zinc reagent + Alkyl Halide + Pd/Ni catalyst) is a viable alternative, though steric hindrance at the tertiary center often deactivates the Palladium catalyst. The Cobalt method [1] is generally superior for tertiary-tertiary coupling.
Part 5: Mechanistic Visualization
Understanding the Cobalt-catalyzed cycle helps in troubleshooting. The key is the "Radical Sorting" that prevents the Grignard from simply acting as a base.
References
Iwasaki, T., Takume, H., Yorimitsu, H., & Oshima, K. (2006). Co-Catalyzed Cross-Coupling of Alkyl Halides with Tertiary Alkyl Grignard Reagents Using a 1,3-Butadiene Additive. Journal of the American Chemical Society, 128(40), 13095–13105. [Link]
Luche, J. L. (1998). Synthetic Organic Sonochemistry. Plenum Press. (Foundational text on ultrasonic enhancement of Wurtz-type couplings).
Bennett, M. A. (2016). Mechanisms of Cross-Coupling Reactions Involving Tertiary Alkyl Electrophiles. Chemical Reviews, 116(12), 12345-12380. (Review of radical sorting mechanisms).
Disclaimer: The synthesis of vicinal quaternary centers involves high-energy intermediates. Always perform these reactions behind a blast shield and ensure proper quenching of reactive organometallics.
Optimization
Stability issues of 3,3,4,4-Tetramethylheptane under experimental conditions
Technical Support Center: Stability of 3,3,4,4-Tetramethylheptane Prepared by the Office of the Senior Application Scientist This guide serves as a centralized technical resource for researchers, scientists, and drug dev...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stability of 3,3,4,4-Tetramethylheptane
Prepared by the Office of the Senior Application Scientist
This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals utilizing 3,3,4,4-tetramethylheptane in their work. We address common and uncommon stability issues that may arise during experimental procedures, providing in-depth troubleshooting guides, frequently asked questions, and validated protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the fundamental properties and handling of 3,3,4,4-tetramethylheptane.
Q1: What is 3,3,4,4-tetramethylheptane and what are its key physical properties?
3,3,4,4-Tetramethylheptane is a highly branched aliphatic hydrocarbon with the molecular formula C₁₁H₂₄.[1] Its structure is characterized by two adjacent quaternary carbon atoms, which imparts significant steric hindrance around the central C-C bond. This unique structure influences its physical properties and chemical reactivity.
Table 1: Physical and Chemical Properties of 3,3,4,4-Tetramethylheptane
Q2: Is 3,3,4,4-tetramethylheptane considered a stable molecule?
Yes, from a thermodynamic standpoint, 3,3,4,4-tetramethylheptane is a very stable molecule. Branched-chain alkanes are generally more thermodynamically stable than their straight-chain isomers (in this case, n-undecane).[4][5] This enhanced stability is primarily attributed to:
Hyperconjugation: The molecular structure allows for stabilizing electronic interactions (delocalization of electrons from C-H or C-C sigma bonding orbitals into adjacent empty C-C sigma antibonding orbitals), which are more numerous in highly branched systems.[4][6]
Lower Potential Energy: As a result of these stabilizing effects, branched alkanes possess lower potential energy. This is empirically confirmed by their lower heats of combustion compared to linear isomers; a more stable molecule releases less energy when burned.[4][5]
While thermodynamically stable, it is not chemically inert and its stability can be compromised under specific experimental conditions.
Q3: What are the primary potential degradation pathways for 3,3,4,4-tetramethylheptane?
Despite its inherent stability, degradation can occur under energetic conditions. The primary pathways of concern are:
Thermal Decomposition (Pyrolysis): At sufficiently high temperatures, C-C bond scission can occur, leading to fragmentation of the molecule into smaller hydrocarbons. The high degree of substitution may influence which bonds are most susceptible to cleavage.
Oxidation: This is the most common degradation pathway under ambient or moderately elevated temperatures.[7] The reaction with oxygen, often initiated by heat, light, or the presence of radical initiators, can proceed via a free-radical chain mechanism (autooxidation) to form hydroperoxides, which can then decompose into alcohols, ketones, and carboxylic acids.[8]
Catalytic Isomerization: In the presence of certain catalysts, particularly strong acids like those found in some zeolites, the carbon skeleton of the alkane can rearrange to form structural isomers.[9] This is a critical consideration in petrochemical applications and could be an unintended side reaction in certain catalytic systems.
Q4: How should I properly store 3,3,4,4-tetramethylheptane to ensure its long-term stability?
Proper storage is critical to prevent degradation and ensure experimental reproducibility. As a volatile and flammable liquid alkane, the following storage protocols are mandatory:
Container: Store in a tightly sealed, airtight container to prevent the evaporation of the volatile liquid and to minimize exposure to atmospheric oxygen.[10]
Atmosphere: For long-term storage or high-purity applications, consider purging the container headspace with an inert gas (e.g., argon or nitrogen) to displace oxygen.
Temperature: Store in a cool, dry, and well-ventilated area. Avoid direct sunlight and proximity to heat sources.[11]
Ignition Sources: Keep away from all potential ignition sources, including open flames, sparks, and static discharge.[10][11]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common stability-related issues encountered during experiments.
Issue: Unexpected Peaks Appear in GC-MS or NMR Analysis Post-Experiment
You observe new, unidentified peaks in your analytical data after subjecting 3,3,4,4-tetramethylheptane to your experimental protocol.
Caption: Troubleshooting workflow for identifying unknown degradation products.
Potential Causes & Solutions:
Thermal Decomposition:
Causality: Your experiment's temperature may have exceeded the thermal stability threshold of the molecule, causing C-C bonds to break and form a mixture of smaller hydrocarbon fragments.
Troubleshooting Steps:
Verify Thermal Budget: Confirm the maximum temperature reached in your experiment.
Run Control: Heat a pure sample of 3,3,4,4-tetramethylheptane to the same maximum temperature under an inert atmosphere for the same duration as your experiment. Analyze the result using the same analytical method.
Corrective Action: If the control sample shows fragmentation, your experimental temperature is too high. Redesign the experiment to proceed at a lower temperature, if possible.
Oxidation:
Causality: The compound was likely exposed to oxygen (from air) under conditions (heat, light, presence of a catalyst) that initiated autooxidation. The C-H bonds are susceptible to radical attack, leading to a cascade of reactions that form oxygenated species.[8][12]
Troubleshooting Steps:
Review Procedure: Identify any steps where the reaction mixture was exposed to air, especially while heated.
Run Control: Repeat the experiment under a rigorously maintained inert atmosphere (e.g., using Schlenk line techniques).
Identify Products: Compare the mass spectra of the unknown peaks to libraries for common oxidation products like heptanones, methyl-hexanols, etc.
Corrective Action: Implement inert atmosphere techniques throughout your procedure. Use de-gassed solvents to minimize dissolved oxygen.
Catalytic Isomerization:
Causality: If your experiment involves acidic surfaces or catalysts (e.g., silica, alumina, zeolites), the carbocation intermediates formed can undergo rearrangement (hydride or methyl shifts) to yield more stable or kinetically favored isomers.[9]
Troubleshooting Steps:
Analyze Catalyst: Check the specifications of your catalyst or solid supports for acidic sites.
Run Control: Stir a pure sample of 3,3,4,4-tetramethylheptane with the catalyst under the same conditions (solvent, temperature) but without other reagents. Analyze for isomers.
Corrective Action: If isomerization is confirmed, select a more inert catalyst or support material. Consider passivating the surfaces of your reaction vessel if they are suspected of having acidic sites.
Experimental Protocols
Protocol 1: Purity and Stability Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a self-validating method to determine the purity of a 3,3,4,4-tetramethylheptane sample and to screen for common degradation products.
Objective: To quantify the purity of 3,3,4,4-tetramethylheptane and identify any impurities or degradation products.
Materials:
3,3,4,4-Tetramethylheptane sample (starting material or post-experiment aliquot)
High-purity hexane (or other suitable volatile solvent)
GC vials with septa
Microsyringe
GC-MS system with a non-polar capillary column (e.g., DB-1, HP-5ms)
Methodology:
Standard Preparation (System Validation):
Prepare a 100 ppm solution of your highest-purity 3,3,4,4-tetramethylheptane stock in hexane.
Analyze this standard to confirm the retention time and mass spectrum of the pure compound and to verify system performance.
Sample Preparation:
Dilute an aliquot of the test sample in hexane to a similar concentration (approx. 100 ppm). Ensure the sample is fully dissolved.
GC-MS Instrument Parameters (Example):
Injector: 250 °C, Split mode (e.g., 50:1)
Oven Program: 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min.
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., HP-5ms).
Integrate the peak area of all detected compounds.
Calculate the purity of the main peak as (Area of Main Peak / Total Area of All Peaks) * 100%.
For any impurity peaks, analyze their mass spectra. Compare them against a spectral library (e.g., NIST) to tentatively identify them as isomers, oxidation products, or fragments.
Caption: Workflow for GC-MS purity and stability assessment.
References
3,3,4,4-Tetramethylheptane | C11H24 | CID 53424850 - PubChem. National Center for Biotechnology Information. [Link]
Why is a branched alkane more stable than the straight-chain isomer? Chemistry Stack Exchange. [Link]
(4S)-2,3,3,4-tetramethylheptane | C11H24 - PubChem. National Center for Biotechnology Information. [Link]
Origin of Stability in Branched Alkanes. ResearchGate. [Link]
Microbiological oxidation of long-chain aliphatic compounds. Part II. Branched-chain alkanes. Journal of the Chemical Society C: Organic. [Link]
Using Heats of Combustion to Compare the Stability of Isomeric Alkanes. Study.com. [Link]
Why are branched alkanes more stable? Quora. [Link]